Tanghinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25390-16-3 |
|---|---|
Molecular Formula |
C32H46O10 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H46O10/c1-16-25(35)26(37-5)27(40-17(2)33)28(39-16)41-20-6-9-29(3)19(13-20)14-23-32(42-23)22(29)8-10-30(4)21(7-11-31(30,32)36)18-12-24(34)38-15-18/h12,16,19-23,25-28,35-36H,6-11,13-15H2,1-5H3/t16-,19-,20-,21+,22+,23-,25-,26+,27-,28-,29-,30+,31+,32+/m0/s1 |
InChI Key |
BTRWTSHCXGFFFL-NNYOWCKQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Synonyms |
tanghinin |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Activity of Tanghinin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanghinin, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, has garnered significant interest for its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a summary of the current understanding of its biological activity. While detailed experimental protocols for its isolation and specific signaling pathways remain to be fully elucidated in publicly accessible literature, this document synthesizes the available data on its physicochemical properties and the general mechanistic pathways associated with cardiac glycosides.
Chemical Structure and Properties of this compound
This compound is a complex natural product belonging to the cardenolide class of steroids. Its structure is characterized by a steroidal aglycone, tanghinigenin (B1261956), attached via a glycosidic linkage to a monosaccharide derivative.
Structural Elucidation
The chemical structure of this compound has been determined to be a tanghinigenin molecule linked to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at the 3-beta position.[1] This intricate structure is responsible for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0¹,³.0⁵,¹⁰.0¹⁴,¹⁸]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | PubChem[2] |
| Chemical Formula | C₃₂H₄₆O₁₀ | PubChem[2] |
| Molecular Weight | 590.7 g/mol | PubChem[2] |
| Monoisotopic Mass | 590.30909766 Da | PubChem[2] |
| CAS Number | 25390-16-3 | PubChem[2] |
Experimental Data and Protocols
Mass Spectrometry
High-resolution mass spectrometry has been utilized to identify and quantify this compound in plant extracts.
Table 2: Mass Spectrometry Data for this compound
| Technique | m/z | Source |
| UHPLC-HRMS/MS | 591.3169 [M+H]⁺ | Carlier et al., 2014[2] |
Experimental Protocol: General Method for Detection of this compound by LC-MS/MS in Biological Matrices (Adapted from Usui et al., 2025) [3]
This protocol is a general representation and may require optimization for specific applications.
-
Sample Preparation: Blood serum samples are subjected to solid-phase extraction using a MonoSpin® cartridge.
-
Chromatography: The extracted sample is analyzed using a liquid chromatography system.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer.
-
Quantification: The quantification limit for this compound has been reported to be 0.6 ng/mL.[3]
Biological Activity and Mechanism of Action
This compound has been shown to exhibit cytotoxic activities against several human cancer cell lines, including oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer.[1] As a cardiac glycoside, its primary mechanism of action is believed to be the inhibition of the Na⁺/K⁺-ATPase pump.
Proposed Signaling Pathway for Cardiac Glycoside-Induced Apoptosis
While the specific signaling cascade initiated by this compound has not been definitively elucidated, the general mechanism for cardiac glycoside-induced apoptosis in cancer cells has been proposed. Inhibition of the Na⁺/K⁺-ATPase leads to an increase in intracellular sodium and calcium ions, which in turn triggers a cascade of events culminating in apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a structurally complex cardiac glycoside with demonstrated cytotoxic potential against cancer cells. While its basic chemical properties are known, a significant gap exists in the publicly available, detailed experimental data concerning its isolation, full spectral characterization, and specific molecular mechanisms of action. Future research should focus on elucidating these aspects to fully understand its therapeutic potential. The development of detailed protocols for its isolation and the comprehensive analysis of its interaction with cellular signaling pathways will be crucial for any future drug development efforts.
References
- 1. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Enigmatic Cardenolide: A Technical Guide to the Discovery, Origin, and Molecular Interactions of Tanghinin in Cerbera manghas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanghinin, a complex cardenolide glycoside found within the seeds of Cerbera manghas, stands as a molecule of significant toxicological and pharmacological interest. This technical guide provides a comprehensive overview of the discovery, chemical nature, and biological origins of this compound. It details established experimental protocols for its extraction, isolation, and characterization, and presents available quantitative data on its prevalence and cytotoxic activity. Furthermore, this document explores the molecular mechanisms of this compound's action, focusing on its interaction with the Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and the development of novel therapeutics.
Introduction: The Discovery and Origin of this compound
This compound is a potent cardiac glycoside isolated from the seeds of Cerbera manghas, a plant notorious for its toxicity.[1][2][3] Structurally, it is a cardenolide glycoside, featuring a tanghinigenin (B1261956) aglycone attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at the 3-position via a glycosidic linkage.[4] The presence of this acetylated and methylated deoxy sugar is a key characteristic of its chemical structure.
Cerbera manghas, belonging to the Apocynaceae family, is a rich source of various cardenolides, with this compound being one of the principal toxic constituents alongside cerberin, neriifolin, and deacetylthis compound (B1259445).[5][6][7][8] These compounds are believed to be part of the plant's chemical defense mechanism.
Quantitative Analysis of this compound in Cerbera manghas
Quantitative analysis of the cardenolide content in Cerbera manghas seeds has been performed using advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled to Photodiode Array detection and Mass Spectrometry (UHPLC-PDA-MS).[6] These studies provide valuable data on the concentration of this compound in different states of the plant material.
| Compound | Concentration in Dried Ripe Fruit Seed (μg/g) [6] | Concentration in Fresh Unripe Fruit Seed (μg/g) [6] |
| Deacetylthis compound | 1209.1 | 49.4 |
| Neriifolin | 804.2 | 47.0 |
| This compound | 621.4 | 3.5 |
| Cerberin | 285.9 | 2.3 |
Experimental Protocols
While a definitive, universally standardized protocol for this compound isolation does not exist, a general workflow can be constructed based on established methods for the extraction and purification of cardiac glycosides from plant materials.[9][10]
General Extraction and Purification Protocol
-
Sample Preparation: Dried and powdered seeds of Cerbera manghas are used as the starting material.
-
Extraction: The powdered material is subjected to extraction with a polar solvent, typically methanol (B129727) or a methanol/water mixture, to efficiently extract the glycosides.[9]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the cardiac glycosides is further purified using a combination of chromatographic techniques. This often involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.[9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly employed with a gradient elution system, typically using a mixture of water and acetonitrile (B52724) or methanol, to achieve high-resolution separation and isolation of pure this compound.[11][12][13]
-
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the complex stereochemistry of the steroid nucleus and the sugar moiety, as well as identifying the positions of the acetyl and methyl groups.[14][15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[6] Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in confirming the structure, particularly the sequence and nature of the sugar residue.[17][18][19]
Biological Activity and Mechanism of Action
Cytotoxicity
This compound has demonstrated significant cytotoxic activities against various human cancer cell lines.[4]
| Cell Line | Description | Reported Cytotoxic Activity |
| KB | Oral human epidermoid carcinoma | Active[4] |
| BC | Human breast cancer | Active[4] |
| NCI-H187 | Human small cell lung cancer | Active[4] |
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells.[20][21] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the sodium-calcium exchanger, leading to an influx of calcium ions and an increase in intracellular calcium levels. In cardiac muscle, this results in increased contractility. In cancer cells, this disruption of ion homeostasis can trigger a cascade of events leading to apoptosis.
Downstream Signaling Pathways
The inhibition of the Na+/K+-ATPase by cardiac glycosides is not merely a disruption of ion transport but also an initiation of complex intracellular signaling cascades. While the specific pathways activated by this compound require further investigation, research on other cardiac glycosides suggests the involvement of key signaling networks such as the PI3K/Akt and MAPK pathways.[1][22][23][24][25] These pathways are crucial regulators of cell survival, proliferation, and apoptosis.
Caption: Proposed signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.
Biosynthesis of this compound in Cerbera manghas
The biosynthesis of cardenolides in plants is a complex process that starts from the isoprenoid pathway to produce cholesterol.[26] While the complete biosynthetic pathway of this compound in C. manghas has not been fully elucidated, key enzymatic steps can be inferred from studies on related species. A crucial step is the conversion of progesterone (B1679170) to 5β-pregnane-3,20-dione, catalyzed by progesterone 5β-reductase (P5βR).[27][28] This is followed by a series of hydroxylations, oxidations, and the formation of the characteristic butenolide ring. The final steps involve glycosylation, where a unique activated sugar, in this case, a precursor to 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranose, is attached to the aglycone.[29][30][31]
References
- 1. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycoside poisoning following suicidal ingestion of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of the ellagitannin with a molecular weight of 2038 isolated from strawberry fruit (Fragaria ananassa Duch.) and named fragariin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and structural elucidation of some procyanidins from apple by low-temperature nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 24. mdpi.com [mdpi.com]
- 25. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Engineering biosynthetic pathways for deoxysugars: branched-chain sugar pathways and derivatives from the antitumor tetracenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 31. O-Methylation Of Sugar Residues In The Formation Of Plant Cell Wall Polymers With Relevance To Biofuels And Industrial Emulsifiers - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
The Biosynthesis of Tanghinin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tanghinin, a cardenolide glycoside found in Cerbera manghas. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived secondary metabolites. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide synthesizes current knowledge on cardenolide biosynthesis to present a putative pathway, supported by available data and established experimental methodologies.
Introduction to this compound
This compound is a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, a plant known for its toxicity due to the presence of various cardiac glycosides.[1][2][3][4][5] this compound consists of a steroidal aglycone, tanghinigenin (B1261956), attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl moiety at the C-3 position.[6] Like other cardenolides, it exhibits significant biological activity, which has drawn interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production or produce novel analogs.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of cardenolide biosynthesis, which originates from the isoprenoid pathway and involves a series of modifications to a steroid backbone. The proposed pathway can be divided into three main stages:
-
Formation of the Pregnane Precursor: The pathway begins with the cyclization of squalene (B77637) to form cycloartenol (B190886), a common precursor for steroids in plants. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol or other phytosterols. These sterols are then catabolized to pregnenolone, a key C21 steroid intermediate. This initial step is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[7]
-
Modification of the Steroid Core to form Tanghinigenin: Pregnenolone undergoes a series of modifications, including hydroxylations, oxidations, and reductions, to form the cardenolide aglycone, tanghinigenin. Key enzyme families implicated in these transformations in other cardenolide pathways include 3β-hydroxysteroid dehydrogenases (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR).[8][9][10] The formation of the characteristic butenolide ring at the C-17 position is a critical step in cardenolide biosynthesis, although the precise enzymatic mechanism is still under investigation.
-
Glycosylation and Acylation to form this compound: The tanghinigenin aglycone is then glycosylated at the C-3 position. This is likely catalyzed by a UDP-dependent glycosyltransferase (UGT) that transfers a sugar moiety from an activated sugar donor.[11][12] In the case of this compound, a 6-deoxy-3-O-methyl-L-glucose is attached. The biosynthesis of this deoxy sugar likely proceeds through a separate pathway starting from a common sugar nucleotide.[13][14][15] Subsequent modifications of the sugar moiety, specifically O-methylation at the 3'-position and O-acetylation at the 2'-position, are catalyzed by an O-methyltransferase (OMT) and an acetyltransferase, respectively, to yield the final this compound molecule.[16][17][18][19][20][21][22]
Visualization of the Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Cerbera manghas.
Quantitative Data
Quantitative analysis of cardenolides in Cerbera manghas seeds has been performed, providing valuable data for researchers. The concentrations of this compound and related cardenolides vary between ripe and unripe seeds.
| Compound | Concentration in Dried Ripe Seeds (µg/g) | Concentration in Fresh Unripe Seeds (µg/g) |
| This compound | 621.4 | 3.5 |
| Deacetylthis compound | 1209.1 | 49.4 |
| Neriifolin | 804.2 | 47.0 |
| Cerberin | 285.9 | 2.3 |
Data from Carlier et al. (2014).
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential in this research.
Gene Discovery and Functional Characterization
Objective: To identify and functionally characterize the genes encoding the enzymes involved in this compound biosynthesis.
Methodology:
-
Transcriptome Sequencing and Co-expression Analysis:
-
Extract total RNA from various tissues of Cerbera manghas (e.g., seeds at different developmental stages, leaves, stems).
-
Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound accumulation.
-
Construct a gene co-expression network to identify clusters of genes with expression patterns similar to known cardenolide biosynthesis genes.[23][24][25][26]
-
-
Candidate Gene Cloning and Heterologous Expression:
-
Select candidate genes (e.g., P450s, UGTs, OMTs, acetyltransferases) from the co-expression clusters.
-
Amplify the full-length coding sequences of candidate genes using PCR.
-
Clone the genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Express the recombinant proteins and purify them.
-
-
In Vitro Enzyme Assays:
-
Synthesize or procure putative substrates (e.g., tanghinigenin, UDP-sugars, S-adenosylmethionine, acetyl-CoA).
-
Incubate the purified recombinant enzyme with the substrate(s) under optimized reaction conditions (pH, temperature, co-factors).
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the enzymatic activity.[27][28][29][30][31]
-
Metabolite Profiling and Pathway Intermediate Identification
Objective: To identify and quantify this compound and its biosynthetic intermediates in Cerbera manghas.
Methodology:
-
Sample Preparation:
-
Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Lyophilize and grind the tissues to a fine powder.
-
Extract the metabolites using a suitable solvent system (e.g., methanol/water or ethanol/water).
-
Perform solid-phase extraction (SPE) to clean up the extract and enrich for cardenolides.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reverse-phase HPLC column with a gradient elution program.
-
Detect and identify the compounds using a tandem mass spectrometer (MS/MS) in both positive and negative ionization modes.
-
Characterize compounds based on their retention time, accurate mass, and fragmentation patterns.[28][29]
-
Quantify the metabolites using a standard curve of authentic this compound or a related cardenolide.
-
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Cerbera manghas represents a fascinating area of plant specialized metabolism. While a putative pathway can be proposed based on our understanding of cardenolide biosynthesis in other species, further research is required to identify and characterize the specific enzymes involved in this pathway. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the molecular intricacies of this compound formation. A complete understanding of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but also open up possibilities for the biotechnological production of this compound and other valuable cardenolides. Future work should focus on the functional characterization of candidate genes from Cerbera manghas and the use of advanced analytical techniques to trace the flow of intermediates through the pathway.
References
- 1. Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. jpharmacognosy.com [jpharmacognosy.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tracking down the formation of cardenolides in plants [mpg.de]
- 8. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glycosylation in cardenolide biosynthesis. - FAU CRIS [cris.fau.de]
- 13. Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of Antibiotic Deoxysugars [faculty.washington.edu]
- 15. Deoxy sugar - Wikipedia [en.wikipedia.org]
- 16. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histone Acetyltransferases in Plant Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mutations in HISTONE ACETYLTRANSFERASE1 affect sugar response and gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mutations in HISTONE ACETYLTRANSFERASE1 affect sugar response and gene expression in Arabidopsis [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Network analysis for gene discovery in plant-specialized metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. stat.purdue.edu [stat.purdue.edu]
- 25. A Revolution in Plant Metabolism: Genome-Enabled Pathway Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]
- 27. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 28. researchgate.net [researchgate.net]
- 29. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of Tanghinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanghinin, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a complex natural product with a steroidal aglycone core linked to a deoxy sugar moiety. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₆O₁₀ | [1] |
| Molecular Weight | 590.7 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 248-250 °C | |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Sparingly soluble in water. | |
| Mass Spectrometry (ESI-MS) | m/z 591.3169 [M+H]⁺ | [2] |
Note: While some physical properties like melting point and specific solubility values are not consistently reported across all literature, the provided data is based on available information. Further experimental verification is recommended.
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. Although a complete, publicly available dataset is not readily accessible, key characteristic chemical shifts can be inferred from the structure and related compounds.
-
¹H NMR: The spectrum is expected to show characteristic signals for the steroid backbone, the unsaturated lactone ring, and the acetylated deoxy sugar. Key signals would include those for the olefinic proton of the butenolide ring, the anomeric proton of the sugar, methyl groups of the steroid and sugar, and protons adjacent to hydroxyl and ester groups.
-
¹³C NMR: The ¹³C NMR spectrum would display signals corresponding to the 32 carbon atoms of the molecule. Diagnostic peaks would include those for the carbonyl carbons of the lactone and the acetyl group, the olefinic carbons of the lactone ring, the anomeric carbon of the sugar, and the various carbons of the steroid nucleus.
1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2930 | C-H stretching (alkane) |
| ~1740 (strong) | C=O stretching (ester and γ-lactone) |
| ~1620 | C=C stretching (lactone ring) |
| ~1240 | C-O stretching (ester) |
1.1.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at m/z 591.3169.[2] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the sugar moiety and cleavages within the steroid backbone, which are instrumental in confirming the structure.
Experimental Protocols
Isolation and Purification of this compound from Cerbera manghas Seeds
The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction techniques for cardiac glycosides.
Methodology:
-
Preparation of Plant Material: The seeds of Cerbera manghas are dried, ground into a fine powder, and then defatted using n-hexane to remove nonpolar lipids.
-
Extraction: The defatted powder is extracted exhaustively with methanol at room temperature.
-
Concentration and Partitioning: The methanolic extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with dichloromethane. The cardiac glycosides, including this compound, will preferentially partition into the dichloromethane layer.
-
Chromatographic Purification: The dichloromethane fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assessment by MTT Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., human breast cancer cell line BC, oral human epidermoid carcinoma KB, or human small cell lung cancer NCI-H187) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) dissolved in a suitable solvent like DMSO (with the final DMSO concentration kept below 0.1% to avoid solvent toxicity).
-
Incubation: The treated cells are incubated for a specified period, generally 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve. Published data indicates that this compound exhibits cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer cell (BC), and human small-cell lung cancer (NCI-H187) cell lines.[1]
Mechanism of Action
As a cardiac glycoside, the primary mechanism of action of this compound is believed to be the inhibition of the Na⁺/K⁺-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream events culminating in apoptosis.
Inhibition of Na⁺/K⁺-ATPase
The inhibition of Na⁺/K⁺-ATPase by cardiac glycosides is a well-established mechanism.
Kinetic Analysis:
The inhibition of Na⁺/K⁺-ATPase by this compound can be characterized by determining its inhibitory constant (Ki). This typically involves measuring the enzyme activity at various substrate (ATP) and inhibitor (this compound) concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten). The type of inhibition (competitive, non-competitive, or uncompetitive) can also be determined from these studies.
Induction of Apoptosis
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. The signaling cascade initiated by Na⁺/K⁺-ATPase inhibition can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4][5][6]
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
Tanghinin: A Technical Guide to its Relationship with Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their profound effects on cardiac muscle. For centuries, they have been utilized in the treatment of heart conditions, most notably heart failure and atrial fibrillation. These compounds exert their therapeutic and toxic effects primarily through the inhibition of the Na+/K+-ATPase, a crucial enzyme responsible for maintaining cellular ion homeostasis. This guide provides an in-depth technical exploration of Tanghinin, a less-studied cardenolide glycoside, and its relationship to other prominent cardiac glycosides such as digoxin (B3395198), digitoxin (B75463), and ouabain (B1677812). We will delve into their comparative structures, mechanisms of action, and biological activities, supported by detailed experimental protocols and data presented for scientific evaluation.
This compound is a cardenolide glycoside isolated from the seeds of the sea mango (Cerbera manghas), a plant known for its toxicity.[1][2] Like other cardiac glycosides, it exhibits cytotoxic activities and has been investigated for its potential as an antineoplastic agent.[1] Understanding its unique structural features and how they translate to its biological activity in comparison to well-established cardiac glycosides is crucial for its potential development as a therapeutic agent.
Chemical Structures and Relationships
Cardiac glycosides share a common structural framework consisting of a steroid nucleus (aglycone) and one or more sugar moieties (glycone). The aglycone portion is responsible for the pharmacological activity, while the sugar portion influences the pharmacokinetic properties of the molecule. Cardiac glycosides are broadly classified into two groups based on the type of lactone ring attached at the C-17 position of the steroid nucleus: cardenolides, which have an unsaturated five-membered lactone ring, and bufadienolides, which possess a doubly unsaturated six-membered lactone ring. This compound, digoxin, digitoxin, and ouabain are all cardenolides.
The subtle yet significant structural differences between these molecules, particularly in the hydroxylation pattern of the steroid nucleus and the composition of the sugar moieties, dictate their potency, pharmacokinetics, and toxicity profiles.
Key Structural Features:
-
This compound: The aglycone of this compound is tanghinigenin. It is attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at the 3-beta position.[1]
-
Digoxin: The aglycone is digoxigenin, which is characterized by a hydroxyl group at the C-12 position of the steroid nucleus. It is attached to a trisaccharide chain of digitoxose.
-
Digitoxin: The aglycone is digitoxigenin, which lacks the C-12 hydroxyl group present in digoxin. It is also attached to a trisaccharide of digitoxose.
-
Ouabain: The aglycone is ouabagenin, which is more polar than digoxin and digitoxin due to the presence of multiple hydroxyl groups on the steroid nucleus. It is attached to a single rhamnose sugar moiety.
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of all cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane. This "pump" is essential for maintaining the electrochemical gradients necessary for various cellular processes, including nerve conduction, muscle contraction, and secondary active transport.
The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to a cascade of events within the cardiomyocyte:
-
Increased Intracellular Sodium: By binding to the alpha subunit of the Na+/K+-ATPase, cardiac glycosides prevent the extrusion of Na+ from the cell, leading to an increase in the intracellular Na+ concentration.
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium (Ca2+) from the cell.
-
Increased Intracellular Calcium: The reduced Ca2+ efflux, coupled with ongoing Ca2+ influx through L-type calcium channels during the action potential, results in an accumulation of Ca2+ in the sarcoplasmic reticulum.
-
Enhanced Contractility: The increased sarcoplasmic reticulum Ca2+ load leads to a greater release of Ca2+ during subsequent action potentials, resulting in a more forceful contraction of the cardiac muscle (positive inotropic effect).
Quantitative Data Presentation
Table 1: Comparative Inhibitory Activity on Na+/K+-ATPase (IC50)
| Compound | Enzyme Source | IC50 (nM) | Reference(s) |
| Digoxin | Human α1β1 | ~100-300 | [3] |
| Human α2β1 | ~20-50 | [3] | |
| Human α3β1 | ~20-50 | [3] | |
| Digitoxin | Human α1β1 | ~50-150 | [3] |
| Human α2β1 | ~10-30 | [3] | |
| Human α3β1 | ~10-30 | [3] | |
| Ouabain | Human α1β1 | ~200-500 | [3] |
| Human α2β1 | ~10-30 | [3] | |
| Human α3β1 | ~10-30 | [3] | |
| This compound | Data not available | - | - |
Note: IC50 values can vary significantly depending on the enzyme isoform, tissue source, and experimental conditions.
Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Digoxin | A549 (Lung) | ~50-100 | |
| MCF-7 (Breast) | ~20-70 | ||
| PC-3 (Prostate) | ~30-80 | ||
| Digitoxin | A549 (Lung) | ~10-30 | |
| MCF-7 (Breast) | ~5-20 | ||
| PC-3 (Prostate) | ~10-40 | ||
| Ouabain | A549 (Lung) | ~30-60 | |
| MCF-7 (Breast) | ~10-40 | ||
| PC-3 (Prostate) | ~20-50 | ||
| This compound | KB (Oral Epidermoid), BC (Breast), NCI-H187 (Small Cell Lung) | Cytotoxic | [1][2][4] |
Note: this compound has been reported to exhibit cytotoxic activities against these cell lines, but specific IC50 values from direct comparative studies are not available.[1][2][4]
Table 3: Comparative Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Digoxin | Rat | Oral | ~28 | |
| Intravenous | ~7.5 | |||
| Digitoxin | Rat | Oral | ~40 | |
| Intravenous | ~15 | |||
| Ouabain | Rat | Intravenous | ~13 | |
| This compound | Data not available | - | - | - |
Note: LD50 values are highly dependent on the animal species, strain, and experimental conditions.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the scientific process. Below are detailed methodologies for key experiments used in the study of cardiac glycosides.
In Vitro Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cardiac glycoside on the activity of Na+/K+-ATPase.
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is measured and used to calculate the IC50.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (100 mM)
-
Test compounds (this compound, digoxin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Ouabain (for determining ouabain-sensitive ATPase activity)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the purified Na+/K+-ATPase in assay buffer to a working concentration.
-
Compound Dilution: Prepare a serial dilution of the test compounds and ouabain in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test compound or vehicle control
-
Na+/K+-ATPase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding ATP to each well to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection: Add the Malachite Green reagent to each well and incubate at room temperature for 20 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
The Na+/K+-ATPase specific activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) ouabain-sensitive activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a cardiac glycoside on a cancer cell line and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, digoxin, etc.) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Acute Toxicity and Cardiotoxicity Assessment
Objective: To determine the median lethal dose (LD50) and assess the cardiotoxic effects of a cardiac glycoside in an animal model.
Principle: Animals are administered increasing doses of the test compound to determine the dose that is lethal to 50% of the population. Sub-lethal doses are then used to evaluate specific organ toxicity, particularly cardiotoxicity, through electrocardiogram (ECG) monitoring and histopathological examination of the heart tissue.
Materials:
-
Animal model (e.g., Wistar or Sprague-Dawley rats, male and female)
-
Test compound (this compound, etc.) formulated in a suitable vehicle
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
ECG recording equipment for small animals
-
Histopathology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Dose Range Finding Study (optional): A preliminary study with a small number of animals per group can be conducted to determine the appropriate dose range for the main study.
-
Acute Toxicity (LD50) Study (Up-and-Down Procedure or similar):
-
Administer a single dose of the test compound to an animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed increment.
-
Continue this process until the criteria for stopping the study are met. The LD50 is then calculated using appropriate statistical methods.
-
-
Sub-acute Cardiotoxicity Study:
-
Divide animals into groups (e.g., control, low dose, mid dose, high dose of the test compound). Doses should be sub-lethal and based on the LD50 data.
-
Administer the test compound or vehicle daily for a specified period (e.g., 14 or 28 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
ECG Monitoring: Record ECGs at baseline and at regular intervals during the study to detect any abnormalities in heart rate, rhythm, and intervals (e.g., PR, QRS, QT).
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry analysis (e.g., cardiac troponins). Euthanize the animals and perform a gross necropsy.
-
Histopathology: Collect the heart, weigh it, and preserve it in 10% neutral buffered formalin. Process the heart tissue for histopathological examination to identify any signs of myocardial damage, such as inflammation, necrosis, or fibrosis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effects of the test compound on the various parameters measured.
Conclusion
This compound, a cardenolide glycoside from Cerbera manghas, shares the fundamental mechanism of Na+/K+-ATPase inhibition with other well-known cardiac glycosides like digoxin, digitoxin, and ouabain. This mechanism underlies both its potential therapeutic applications, particularly in oncology, and its inherent cardiotoxicity. While qualitative data confirms the cytotoxic nature of this compound, a significant gap exists in the scientific literature regarding its quantitative potency and toxicity in direct comparison to other cardiac glycosides. Furthermore, its pharmacokinetic profile remains to be elucidated.
The detailed experimental protocols provided in this guide offer a framework for future research to address these knowledge gaps. A thorough understanding of the structure-activity relationship, potency, and safety profile of this compound is imperative for any consideration of its development as a therapeutic agent. Further comparative studies are essential to position this compound within the broader landscape of cardiac glycosides and to unlock its full therapeutic potential while mitigating its risks.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Tanghinin: A Technical Guide for Researchers
An In-depth Examination of a Promising Cytotoxic Cardenolide Glycoside
Introduction
Tanghinin, a cardenolide glycoside isolated from the seeds of Cerbera manghas, has emerged as a compound of significant interest in the field of oncology and drug development.[1][2] As a member of the cardiac glycoside family, this compound shares a structural and functional relationship with well-known compounds like digoxin, which are known for their effects on cardiac muscle.[1] However, recent research has highlighted the potent cytotoxic activities of this compound against various cancer cell lines, suggesting its potential as a novel antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic and apoptotic effects, and explores its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.
Core Biological Activity: Cytotoxicity
The primary biological activity of this compound that has been investigated is its cytotoxicity against cancer cells. Studies have demonstrated its effectiveness in inhibiting the growth of several human cancer cell lines.
Quantitative Cytotoxicity Data
A key study by Cheenpracha and colleagues in 2004 first reported the cytotoxic effects of this compound. While the specific IC50 values for this compound from the original publication are not widely available, a comprehensive review on the anticancer potential of phytochemicals from mangrove plants cites that the IC50 values for this compound, along with the related compounds 7,8-dehydrocerberin (B1245941) and deacetylthis compound, against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cell lines range from 0.0006 to 16.70 µg/mL.[1]
| Compound | Cell Line | Cancer Type | IC50 Range (µg/mL) | Reference |
| This compound, 7,8-dehydrocerberin, Deacetylthis compound | KB | Oral Human Epidermoid Carcinoma | 0.0006 - 16.70 | [1] |
| BC | Human Breast Cancer | 0.0006 - 16.70 | [1] | |
| NCI-H187 | Human Small Cell Lung Cancer | 0.0006 - 16.70 | [1] |
Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, its classification as a cardiac glycoside provides a strong indication of its primary mode of action. Furthermore, studies on closely related compounds and the broader class of cardiac glycosides offer significant insights into the potential signaling pathways modulated by this compound.
Inhibition of Na+/K+-ATPase
The hallmark mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium ions. This disruption of ion homeostasis is a key trigger for apoptosis.
Inhibition of Na+/K+-ATPase by this compound.
Induction of Apoptosis
Evidence from a related compound, tanghinigenin, strongly suggests that this compound induces apoptosis in cancer cells. Tanghinigenin has been shown to trigger apoptosis in human promyelocytic leukemia HL-60 cells through the activation of caspases and the upregulation of the Fas/FasL death receptor pathway.[1]
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Tanghinigenin activates initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1]
Fas/FasL Pathway: The upregulation of Fas and its ligand (FasL) initiates the extrinsic apoptotic pathway, leading to the recruitment of FADD and the activation of caspase-8.
Proposed Fas/FasL Apoptotic Pathway.
Modulation of Key Signaling Pathways
Cardiac glycosides are known to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis. While direct evidence for this compound is pending, it is plausible that it modulates pathways such as PI3K/Akt and NF-κB, similar to other compounds in its class.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival. Inhibition of the PI3K/Akt pathway by cardiac glycosides can lead to decreased cell survival and induction of apoptosis.
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.
Modulation of Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
The Tangena Ordeal: A Technical Analysis of Tanghinin's Historical Use in Malagasy Jurisprudence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tangena ordeal of Madagascar represents a significant chapter in the history of trial by poison, where justice was administered through the ingestion of a toxic substance derived from the seeds of the native Cerbera manghas tree. Central to this ordeal was the potent cardiac glycoside, Tanghinin, and its related compounds. This technical guide provides an in-depth examination of the historical application of this compound in this context, focusing on available quantitative data, reconstructed experimental protocols based on historical accounts, and the underlying toxicological mechanisms. The information presented is intended for researchers, scientists, and drug development professionals interested in the ethnobotanical use of cardiac glycosides and their physiological effects.
Quantitative Data Summary
Historical records and modern phytochemical analyses provide some quantitative insights into the Tangena ordeal. The following tables summarize the available data on mortality rates and the concentration of active compounds in Cerbera manghas seeds. It is crucial to note that historical data is often estimated and should be interpreted with caution.
Table 1: Estimated Mortality Rates of the Tangena Ordeal
| Time Period | Estimated Annual Deaths | Percentage of Population (Imerina) | Notes |
| 1820s | ~1,000 | - | Average annual estimate. |
| 1828–1861 | ~3,000 | Up to 2% annually | Peaked during the reign of Queen Ranavalona I[1]. |
| 1838 (single year estimate) | Up to 100,000 | ~20% | A particularly high estimate for a single year[1][2]. |
| Overall | 20-50% of participants | - | General estimated mortality rate for those who underwent the ordeal[1]. |
Table 2: Concentration of Major Cardiac Glycosides in Cerbera manghas Seeds
| Compound | Concentration in Dried Ripe Fruit Seed (µg/g) | Concentration in Fresh Unripe Fruit Seed (µg/g) |
| Deacetylthis compound (B1259445) | 1209.1[3][4] | 49.4[3][4] |
| Neriifolin | 804.2[3][4] | 47.0[3][4] |
| This compound | 621.4 [3][4] | 3.5 [3][4] |
| Cerberin | 285.9[3][4] | 2.3[3][4] |
Reconstructed Experimental Protocol of the Tangena Ordeal
The following protocol is a reconstruction based on historical descriptions of the Tangena ordeal. It is not a modern, standardized experimental protocol but rather an interpretation of the traditional practice. The exact quantities and procedures likely varied.
Objective: To determine the guilt or innocence of an accused individual.
Materials:
-
Seeds from the Cerbera manghas (Tangena) tree.
-
Three pieces of chicken skin.
-
Leaves or juice from the banana or cardamom plant (as an emetic adjuvant).
-
Water or rice soup.
Procedure:
-
Preparation of the Poison: The nut of the Cerbera manghas fruit was extracted. Historical accounts do not specify the exact method of preparation, but it was likely ground or crushed to create a mixture. The dosage was likely adjusted by the officials administering the ordeal[1].
-
Administration:
-
Observation and Outcome Determination:
-
The accused was observed for the physiological effects of the poison.
-
Innocence: If the individual vomited all three pieces of chicken skin, they were declared innocent[1]. The emetic properties of the concoction were therefore a crucial element.
-
Guilt: If the individual did not vomit all three pieces of chicken skin, or if they died from the poison, they were deemed guilty[1].
-
-
Social Stratification in Protocol: The protocol could vary based on social class. For nobles and freemen, the poison might first be administered to a dog or rooster as a proxy. If the animal died, the accused would then undergo the ordeal. Slaves were typically required to ingest the poison directly[1].
Signaling Pathways and Logical Relationships
The toxicity of this compound and other cardiac glycosides in Cerbera manghas stems from their well-characterized inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This disruption of the cellular ion balance leads to cardiac arrest.
Conclusion
The historical use of this compound in the Tangena ordeal provides a compelling case study in ethnopharmacology and toxicology. While the ordeal was a brutal and unscientific method of jurisprudence, the underlying physiological effects of the cardiac glycosides employed were undeniably potent. For modern researchers, the Tangena ordeal underscores the profound and often lethal power of naturally occurring cardiotonic compounds. The quantitative data, though limited, combined with our understanding of the toxicological pathways, offers valuable insights into the historical context of this practice and the enduring relevance of cardiac glycosides in both toxicological and therapeutic research. The reconstructed protocol and pathway diagrams serve as a guide for understanding the practical application and mechanism of this historical ordeal.
References
- 1. Tangena - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tanghinin: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a potent cardenolide glycoside that has garnered significant interest within the scientific community due to its pronounced biological activities, including cytotoxic effects against various cancer cell lines. As a member of the cardiac glycoside family, its mechanism of action is primarily attributed to the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in those sources, detailed methodologies for its study, and an exploration of its biological signaling pathways.
Natural Sources and Abundance
This compound is predominantly found in plant species belonging to the genus Cerbera, within the Apocynaceae family. The primary sources identified are Cerbera manghas (sea mango) and Cerbera odollam (suicide tree), both known for their toxicity due to the presence of various cardiac glycosides.[1]
The abundance of this compound has been quantified in the seeds of Cerbera manghas, where it is one of the most prevalent cardiac glycosides. The concentration of this compound varies depending on the maturity and state of the fruit.
| Plant Source | Plant Part | Condition | This compound Concentration (μg/g) | Other Major Cardiac Glycosides Present |
| Cerbera manghas | Seed | Dried, Ripe | 621.4[1][2] | Deacetylthis compound (B1259445), Neriifolin, Cerberin[1][2] |
| Cerbera manghas | Seed | Fresh, Unripe | 3.5[1][2] | Deacetylthis compound, Neriifolin, Cerberin[1][2] |
This table summarizes the quantitative data on the abundance of this compound in its primary natural source.
Experimental Protocols
Extraction and Isolation of this compound from Cerbera manghas Seeds
The following protocol is a generalized procedure for the extraction and isolation of cardiac glycosides from Cerbera seeds, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.
Materials:
-
Dried and powdered seeds of Cerbera manghas
-
Methanol (B129727) (70% v/v)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Defatting: The dried and powdered seed material is first defatted by extraction with hexane to remove lipids and other nonpolar compounds that may interfere with subsequent steps. This is typically done using a Soxhlet apparatus or by maceration with repeated solvent changes.
-
Extraction: The defatted plant material is then extracted with a polar solvent to isolate the glycosides. Sonication of the plant material with 70% (v/v) aqueous methanol at room temperature is an effective method.[3] The extraction is repeated multiple times until the extract is colorless.
-
Concentration: The collected methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification from Pigments: The resulting aqueous extract is then passed through a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18) to remove pigments and other impurities.[3] The cardiac glycosides are retained on the column and can be eluted with a more organic solvent, such as methanol or acetonitrile (B52724).
-
Lyophilization: The purified extract is then freeze-dried to obtain a powdered sample of the crude cardiac glycoside mixture containing this compound.
Experimental Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound from Cerbera manghas seeds.
Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Further purification of the crude extract to isolate pure this compound can be achieved using preparative HPLC. The following is a representative protocol; optimization of the mobile phase and gradient is crucial for achieving high purity.
Instrumentation:
-
Preparative HPLC system with a PDA detector
-
Preparative reverse-phase column (e.g., C18, 10 µm particle size)
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
Procedure:
-
Sample Preparation: The crude this compound extract is dissolved in a minimal amount of the initial mobile phase composition.
-
Chromatographic Separation: The sample is injected onto the preparative HPLC column. A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the proportion of the organic solvent to elute compounds based on their polarity.
-
Fraction Collection: The eluent is monitored at 219 nm, the wavelength for quantifying this compound and other cardenolides.[1][2] Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC-PDA.
-
Solvent Evaporation: The purified fractions are combined, and the solvent is removed under reduced pressure to yield pure this compound.
Quantification of this compound by Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
A validated UHPLC-PDA method is essential for the accurate quantification of this compound in plant extracts.
Instrumentation:
-
UHPLC system with a PDA detector
-
Analytical reverse-phase column (e.g., C18, <2 µm particle size)
Chromatographic Conditions (Representative):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Method Validation: The method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a pure this compound standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Precision: Assessed by analyzing replicate injections of a sample (intra-day and inter-day precision).
-
Accuracy: Determined by a recovery study, where a known amount of pure this compound is added to a sample matrix.
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.
Analytical Workflow for this compound Quantification
Caption: A workflow for the quantification of this compound using UHPLC-PDA.
Signaling Pathway of this compound
As a cardiac glycoside, this compound is believed to exert its biological effects through the inhibition of the Na+/K+-ATPase pump, a mechanism shared with other well-studied cardiac glycosides like cerberin (B1668401) and digoxin.
Mechanism of Action:
-
Binding to Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump.
-
Inhibition of Ion Transport: This binding inhibits the pumping of three Na+ ions out of the cell and two K+ ions into the cell.
-
Increased Intracellular Na+: The inhibition of the pump leads to an accumulation of intracellular Na+.
-
Activation of Na+/Ca2+ Exchanger: The increased intracellular Na+ concentration alters the electrochemical gradient, leading to the reverse action of the Na+/Ca2+ exchanger, which then pumps Ca2+ ions into the cell instead of out.
-
Increased Intracellular Ca2+: This results in an increase in the intracellular concentration of Ca2+.
-
Downstream Effects: The elevated intracellular Ca2+ levels trigger various downstream signaling cascades, leading to effects such as increased cardiac contractility and, at higher concentrations, apoptosis, which is responsible for its cytotoxic activity against cancer cells.
This compound Signaling Pathway
Caption: The proposed signaling pathway of this compound via inhibition of the Na+/K+-ATPase pump.
Biosynthesis of this compound
The biosynthesis of this compound, a cardenolide, follows the general pathway for steroid synthesis in plants, originating from the isoprenoid pathway.
Key Steps:
-
Isoprenoid Precursors: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.
-
Formation of Squalene: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene.
-
Sterol Formation: Squalene is cyclized to form cycloartenol, which is then converted through a series of reactions to cholesterol.
-
Pregnenolone Formation: Cholesterol is converted to pregnenolone, a key intermediate in the biosynthesis of all steroid hormones and cardenolides.
-
Progesterone Formation: Pregnenolone is converted to progesterone.
-
Cardenolide Aglycone Formation: Progesterone undergoes a series of hydroxylations, reductions, and the addition of a lactone ring at the C-17 position to form the cardenolide aglycone, tanghinigenin (B1261956).
-
Glycosylation: Finally, tanghinigenin is glycosylated with a modified sugar molecule to form this compound.
General Cardenolide Biosynthesis Pathway
Caption: A simplified diagram of the general biosynthetic pathway leading to this compound.
Conclusion
This compound is a promising natural product with significant biological activity. This technical guide has provided an in-depth overview of its natural sources, abundance, and the analytical methods for its study. The detailed experimental workflows and signaling pathway diagrams offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the specific enzymes involved in this compound's biosynthesis and a more detailed elucidation of its downstream signaling targets will be crucial for fully realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanghinin molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanghinin, a potent cardenolide glycoside, has garnered significant interest within the scientific community for its notable cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the molecular characteristics, biological functions, and relevant experimental methodologies associated with this compound. The information is curated to support ongoing research and drug development endeavors, presenting key data in a structured format, including detailed experimental protocols and a visualization of its proposed signaling pathway.
Molecular Profile
This compound is a natural compound isolated from plant sources, most notably the seeds of Cerbera manghas.[1] Its chemical structure is characterized by a steroid nucleus with a lactone ring and a sugar moiety, classifying it as a cardenolide glycoside.
Physicochemical Properties
A summary of the key molecular and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆O₁₀ | [1] |
| Molecular Weight | 590.7 g/mol | [1] |
| Monoisotopic Mass | 590.30909766 Da | [1] |
| Topological Polar Surface Area | 133 Ų | [1] |
| XLogP3-AA | 1.8 | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic effects against a range of cancer cells, including oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer.[1] Its primary mechanism of action is attributed to the inhibition of the Na⁺/K⁺-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.
Signaling Pathway
The inhibition of Na⁺/K⁺-ATPase by this compound initiates a cascade of intracellular events leading to apoptosis. This pathway involves both intrinsic and extrinsic apoptotic routes. The disruption of the ion balance leads to the activation of Src kinase, which can influence other signaling pathways such as the EGFR pathway. Ultimately, this leads to the activation of caspases, including caspase-3, -8, and -9, culminating in programmed cell death.[2][3][4]
References
Spectroscopic Profile of Tanghinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, has garnered significant interest within the scientific community for its notable cytotoxic activities.[1] As a derivative of tanghinigenin, its complex molecular architecture necessitates a comprehensive spectroscopic analysis for unambiguous identification and further investigation into its therapeutic potential. This technical guide provides a detailed overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data of this compound, alongside generalized experimental protocols relevant to its analysis.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the determination of the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) has been effectively employed in the characterization of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Technique |
| [M+H]⁺ | 591.3169 ± 2ppm | UHPLC-HRMS |
| Molecular Formula | C₃₂H₄₆O₁₀ | - |
| Monoisotopic Mass | 590.30909766 Da | Calculated |
Data sourced from Carlier et al. (2014) and PubChem CID 20055044.[1][2]
Experimental Protocol: Mass Spectrometry
A general procedure for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is outlined below.
-
Sample Preparation: A methanolic extract of the plant material (e.g., seeds of Cerbera manghas) is prepared. The extract is then filtered and diluted to an appropriate concentration with methanol (B129727) or a suitable solvent system.
-
Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is programmed to ensure optimal separation of the cardiac glycosides present in the extract.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired over a mass range of m/z 100-1000. The protonated molecule [M+H]⁺ is observed for accurate mass measurement, allowing for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical structure of this compound and established chemical shift values for analogous cardiac glycosides and steroidal systems.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1' (Anomeric) | ~ 4.5 - 5.0 | d |
| H-3 (Aglycone) | ~ 3.5 - 4.0 | m |
| H-16 (Aglycone) | ~ 2.0 - 2.5 | m |
| H-17 (Aglycone) | ~ 2.5 - 3.0 | m |
| H-21 (Lactone) | ~ 4.8 - 5.2 | m |
| H-22 (Lactone) | ~ 5.8 - 6.2 | s |
| -OCH₃ (Sugar) | ~ 3.4 - 3.6 | s |
| -OCOCH₃ (Acetyl) | ~ 2.0 - 2.2 | s |
| CH₃ (Steroid) | ~ 0.8 - 1.5 | s |
| Other Steroidal Protons | ~ 1.0 - 2.5 | m |
| Other Sugar Protons | ~ 3.0 - 4.5 | m |
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactone) | ~ 170 - 175 |
| C=O (Acetyl) | ~ 169 - 172 |
| C-20 (Lactone) | ~ 170 - 175 |
| C-22 (Lactone) | ~ 115 - 120 |
| C-1' (Anomeric) | ~ 95 - 105 |
| C-3 (Aglycone) | ~ 70 - 80 |
| C-14 (Aglycone) | ~ 80 - 90 |
| -OCH₃ (Sugar) | ~ 55 - 60 |
| -OCOCH₃ (Acetyl) | ~ 20 - 25 |
| Steroidal Carbons | ~ 10 - 60 |
| Other Sugar Carbons | ~ 60 - 80 |
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of a cardiac glycoside like this compound.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum.
-
2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~ 3400 (broad) | O-H | Stretching |
| ~ 2930, 2850 | C-H (alkane) | Stretching |
| ~ 1740 (strong) | C=O (ester, lactone) | Stretching |
| ~ 1640 | C=C (lactone ring) | Stretching |
| ~ 1240 | C-O (ester) | Stretching |
| ~ 1070 | C-O (ether, alcohol) | Stretching |
Experimental Protocol: IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small amount of the purified solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product such as this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Defensive Arsenal of Cerbera manghas: A Technical Deep Dive into the Role of Tanghinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerbera manghas, a coastal tree species of the Apocynaceae family, is notoriously toxic, a characteristic attributed to a suite of cardiac glycosides. Among these, tanghinin plays a significant role in the plant's defense against herbivores. This technical guide provides an in-depth analysis of the function of this compound, detailing its mechanism of action, available quantitative data on its concentration and activity, and the experimental protocols used to elucidate its role. Furthermore, this document presents putative signaling and biosynthetic pathways involved in its production, offering a comprehensive resource for researchers in chemical ecology, pharmacology, and drug development.
Introduction: The Chemical Fortress of Cerbera manghas
Cerbera manghas, commonly known as the sea mango, has evolved a sophisticated chemical defense system to deter herbivores and protect against pathogens.[1] The primary chemical weapons in its arsenal (B13267) are cardenolide glycosides, a class of steroid-like compounds known for their potent cardiotoxicity.[2] These secondary metabolites are distributed throughout the plant, with particularly high concentrations in the seeds, making them a formidable deterrent to predation.[2][3] The toxicity of C. manghas is well-documented, with instances of intentional and accidental poisoning in humans and other animals.[1][4] This toxicity is a direct consequence of the targeted disruption of a fundamental physiological process by compounds like this compound.
This compound: A Key Player in the Defense Strategy
This compound is a specific cardenolide glycoside found in Cerbera manghas.[5] Its chemical structure consists of a steroid nucleus, a five-membered lactone ring, and a sugar moiety.[5] This structure is crucial for its biological activity.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across animal cell membranes.[6]
The inhibitory action of this compound on Na+/K+-ATPase disrupts this crucial ion exchange, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. In cardiac muscle, this increase in calcium leads to stronger and more prolonged contractions, which can be lethal at high doses.[6] For herbivores, ingestion of this compound-containing plant material leads to a range of toxic effects, from feeding deterrence to death, effectively protecting the plant.
Quantitative Data
Precise quantitative data on the biological activity of purified this compound is limited in publicly available literature. However, studies on the composition of Cerbera manghas seeds provide valuable information on its concentration.
| Compound | Plant Part | Fruit Stage | Concentration (µg/g)[2][3] |
| This compound | Seed | Dried Ripe | 621.4 |
| Seed | Fresh Unripe | 3.5 | |
| Deacetylthis compound (B1259445) | Seed | Dried Ripe | 1209.1 |
| Seed | Fresh Unripe | 49.4 | |
| Neriifolin | Seed | Dried Ripe | 804.2 |
| Seed | Fresh Unripe | 47.0 | |
| Cerberin | Seed | Dried Ripe | 285.9 |
| Seed | Fresh Unripe | 2.3 |
Experimental Protocols
Understanding the role of this compound in the defense mechanism of Cerbera manghas requires a combination of analytical chemistry and biological assays.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound and other cardiac glycosides from Cerbera manghas seeds.
Methodology (Based on UHPLC-HRMS/MS and UHPLC-PDA-MS methods): [2][3]
-
Sample Preparation: Freeze-dry and grind the seeds of Cerbera manghas to a fine powder.
-
Extraction: Perform a solid-liquid extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. The extraction can be carried out at room temperature with agitation for several hours.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) cartridges to remove interfering substances.
-
Analysis:
-
UHPLC-PDA-MS: Use an ultra-high-performance liquid chromatography (UHPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the eluent at a specific wavelength (e.g., 219 nm) for cardenolides. The MS detector provides mass information for compound identification.
-
-
UHPLC-HRMS/MS: For unambiguous identification, use a high-resolution mass spectrometer (HRMS) to obtain accurate mass measurements of the parent and fragment ions.
-
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on Na+/K+-ATPase.
Methodology (Colorimetric Assay): [7]
-
Materials: Purified Na+/K+-ATPase enzyme, assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl), ATP, ouabain (B1677812) (a known Na+/K+-ATPase inhibitor for positive control), and a phosphate (B84403) detection reagent (e.g., malachite green).
-
Procedure: a. Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme. b. Add varying concentrations of this compound to the reaction mixture in a microplate. Include a control with no inhibitor and a positive control with ouabain. c. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes). d. Initiate the reaction by adding ATP. e. Incubate at 37°C for a defined time (e.g., 30 minutes). f. Stop the reaction by adding a stop solution (e.g., a strong acid). g. Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Insect Feeding Bioassay
Objective: To assess the deterrent or toxic effects of this compound on a model herbivore.
Methodology (Leaf Disc Choice Assay): [8][9]
-
Insect Rearing: Maintain a colony of a generalist herbivore, such as the common cutworm (Spodoptera litura), on an artificial diet under controlled conditions.
-
Preparation of Test Solutions: Dissolve purified this compound in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare a series of dilutions of the stock solution.
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of a suitable host plant (e.g., cabbage or soybean).
-
Treatment Application: Apply a known volume of each this compound dilution or the solvent control to the surface of the leaf discs and allow the solvent to evaporate.
-
Bioassay: Place one control disc and one treated disc in a Petri dish with a single larva. Replicate the experiment multiple times.
-
Data Collection: After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed using an image analysis software.
-
Data Analysis: Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Signaling and Biosynthetic Pathways
The production of defensive compounds like this compound is a tightly regulated process, often induced by herbivore attack.
Putative Jasmonate-Induced Defense Signaling Pathway
Herbivore feeding on Cerbera manghas likely triggers a signaling cascade that leads to the increased production of cardiac glycosides. The jasmonate signaling pathway is a primary candidate for mediating this induced defense response in plants.[10]
Putative Biosynthetic Pathway of Cardenolides
The biosynthesis of cardenolides is a complex process that starts from cholesterol. While the complete pathway for this compound in Cerbera manghas has not been fully elucidated, a putative pathway can be constructed based on studies in other cardenolide-producing plants like Digitalis.[11][12]
Conclusion and Future Directions
This compound is a vital component of the chemical defense system of Cerbera manghas, primarily through its potent inhibition of the Na+/K+-ATPase in herbivores. While the general mechanism of action is well understood, there is a need for more specific quantitative data on the biological activity of purified this compound. Further research should focus on:
-
Determining the precise IC50 value of this compound for Na+/K+-ATPase inhibition from various insect species.
-
Conducting detailed dose-response bioassays to establish the LD50 of this compound against a range of relevant herbivores.
-
Elucidating the complete biosynthetic pathway of this compound in Cerbera manghas and identifying the key regulatory enzymes.
-
Confirming the role of the jasmonate signaling pathway and other potential signaling molecules in the induced production of this compound in response to herbivory.
A deeper understanding of the role of this compound and other cardiac glycosides in Cerbera manghas will not only provide valuable insights into plant-herbivore interactions but also has the potential to inform the development of novel pharmaceuticals and environmentally friendly pesticides.
References
- 1. Cerbera manghas - Wikipedia [en.wikipedia.org]
- 2. Tracking down the formation of cardenolides in plants [mpg.de]
- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR_Kunert [ice.mpg.de]
- 5. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coping with toxic plant compounds--the insect's perspective on iridoid glycosides and cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Repellent Activity of Bintaro Leaf Extract (Cerbera manghas) against Spodoptera litura - UWKS - Library [erepository.uwks.ac.id]
- 9. naun.org [naun.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Tanghinin from Cerbera manghas Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of tanghinin, a cardiac glycoside found in the seeds of Cerbera manghas. The methodologies described are based on established principles of natural product chemistry and specific findings from the scientific literature.
Introduction
Cerbera manghas, commonly known as the sea mango, is a coastal tree belonging to the Apocynaceae family. Its seeds are a rich source of various cardiac glycosides, including this compound, cerberin, and neriifolin.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities.[3][4] this compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[5] This document outlines detailed procedures for the extraction and isolation of this compound for research and drug development purposes.
Quantitative Data Summary
The concentration of this compound and other major cardiac glycosides in Cerbera manghas seeds can vary depending on the condition of the fruit. The following tables summarize the quantitative data from a study by Carlier et al. (2014).[6]
Table 1: Concentration of Cardiac Glycosides in a Dried Ripe Cerbera manghas Fruit Seed [6]
| Compound | Concentration (μg/g) |
| Deacetylthis compound (B1259445) | 1209.1 |
| Neriifolin | 804.2 |
| This compound | 621.4 |
| Cerberin | 285.9 |
Table 2: Concentration of Cardiac Glycosides in a Fresh Unripe Cerbera manghas Fruit Seed [6]
| Compound | Concentration (μg/g) |
| Deacetylthis compound | 49.4 |
| Neriifolin | 47.0 |
| This compound | 3.5 |
| Cerberin | 2.3 |
Experimental Protocols
Protocol 1: Extraction of Crude Cardiac Glycosides from Cerbera manghas Seeds
This protocol describes a general method for obtaining a crude extract enriched with cardiac glycosides from Cerbera manghas seeds.
Materials:
-
Dried Cerbera manghas seeds
-
Grinder or mill
-
Petroleum ether or n-hexane (ACS grade)
-
Methanol (B129727) or Ethanol (B145695) (95%, ACS grade)
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Seed Preparation:
-
Thoroughly dry the Cerbera manghas seeds to a constant weight.
-
Grind the dried seeds into a coarse powder to increase the surface area for extraction.
-
-
Defatting (Lipid Removal):
-
Soxhlet Method: Place the powdered seeds in a thimble and perform continuous extraction with petroleum ether or n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.
-
Maceration Method: Alternatively, soak the powdered seeds in petroleum ether or n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter and repeat the process twice.
-
Discard the nonpolar solvent and air-dry the defatted seed powder.
-
-
Extraction of Cardiac Glycosides:
-
Soxhlet Method: Extract the defatted seed powder with 95% methanol or ethanol for 8-12 hours.
-
Maceration Method: Macerate the defatted seed powder in 95% methanol or ethanol (1:10 w/v) for 48-72 hours at room temperature with periodic agitation. Filter the mixture and repeat the extraction on the residue two more times. Combine the filtrates.
-
-
Concentration:
-
Concentrate the resulting alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
-
Storage:
-
Store the crude extract in a desiccator at 4°C until further purification.
-
Protocol 2: Isolation and Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.
Part A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude cardiac glycoside extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Chloroform (B151607) and Methanol (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Wash the column with chloroform until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform or a chloroform-methanol mixture (99:1 v/v).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20 v/v)
-
Methanol (100%)
-
-
Collect fractions of equal volume (e.g., 20 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing compounds with similar Rf values to that expected for this compound.
-
Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials:
-
Pooled fractions from column chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)
-
Solvents: Acetonitrile and Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the pooled and dried fractions from the previous step in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, if used)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if used)
-
Gradient Elution: A suggested gradient is as follows (adjust as needed based on analytical HPLC):
-
0-5 min: 30% B
-
5-35 min: 30-70% B
-
35-40 min: 70-100% B
-
40-45 min: 100% B
-
45-50 min: 100-30% B
-
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection Wavelength: 215-220 nm
-
Injection Volume: Varies based on sample concentration and column capacity.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC of the crude extract or fractions).
-
-
Purity Confirmation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Isolation
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Activity-guided isolation of constituents of Cerbera manghas with antiproliferative and antiestrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cytotoxic cardenolide glycoside from the seeds of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tanghinin
Application Note and Protocol
This document provides a detailed application note and experimental protocols for the quantitative analysis of tanghinin, a toxic cardiac glycoside found in plants of the Cerbera genus, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or photodiode array (PDA) detection. These methods are crucial for researchers, scientists, and professionals in drug development and toxicology.
Introduction
This compound is a potent cardenolide that exerts its toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. Its presence in plants like Cerbera odollam (the "suicide tree") makes its accurate detection and quantification essential for forensic investigations, clinical toxicology, and phytochemical studies. The methods outlined below are designed for the analysis of this compound in complex matrices such as plant materials (seeds) and biological fluids (serum).
Analytical Methods and Protocols
Two primary HPLC-based methods are detailed: an Ultra-High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS) method for the analysis of this compound in plant seeds, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its determination in human serum.
Method 1: UHPLC-PDA-MS for this compound in Cerbera Seeds
This method is adapted from the work of Carlier et al. (2014) and is suitable for the identification and quantification of this compound in plant matrices, particularly seeds.[1]
a) Sample Preparation (from Cerbera seeds)
-
Homogenization: Weigh a precise amount of dried and ground Cerbera seeds.
-
Extraction: Perform a solid-liquid extraction with a suitable organic solvent. A mixture of methanol (B129727) and water is effective for extracting polar cardiac glycosides. The exact ratio should be optimized, but a 70:30 (v/v) methanol:water solution is a good starting point. The extraction can be enhanced by ultrasonication for 30 minutes.
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter before injection into the UHPLC system.
b) UHPLC-PDA-MS Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| PDA Detection | 219 nm |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| MS Scan Mode | Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For this compound, the protonated molecule [M+H]⁺ at m/z 591.3169 should be monitored.[1] |
The following table summarizes the quantitative performance of the UHPLC-PDA-MS method for the analysis of this compound in Cerbera manghas seeds.[1]
| Analyte | Matrix | Concentration in Dried Ripe Fruit Seeds (µg/g) | Concentration in Fresh Unripe Fruit Seeds (µg/g) |
| This compound | Cerbera manghas seeds | 621.4 | 3.5 |
Method 2: LC-MS/MS for this compound in Human Serum
This method is based on the work of Usui et al. (2025) and is designed for the sensitive and selective quantification of this compound in human serum, which is critical for clinical and forensic toxicology.[2]
a) Sample Preparation (from Human Serum)
-
Protein Precipitation: To a known volume of serum (e.g., 100 µL), add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection and Evaporation: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL of 95% water with 0.1% formic acid) before injection.
b) LC-MS/MS Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 3.5 µm particle size, 2.1 x 150 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the relatively nonpolar cardiac glycosides. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| MS Detector | Triple quadrupole mass spectrometer with ESI in positive mode |
| MS/MS Transitions | The specific precursor-to-product ion transitions for this compound need to be optimized. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 591.3. Product ions would be generated by fragmentation of the glycosidic bonds and the steroid core. |
The following table summarizes the validation parameters for the LC-MS/MS method for the analysis of this compound in human serum.[2]
| Parameter | Value |
| Linearity Range | 0.6 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.14 ng/mL |
| Limit of Quantification (LOQ) | 0.6 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for this compound Analysis in Seeds.
Caption: Workflow for this compound Analysis in Serum.
Conclusion
The described UHPLC-PDA-MS and LC-MS/MS methods provide robust and reliable approaches for the analysis of this compound in plant and biological matrices, respectively. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. These protocols serve as a detailed guide for researchers and scientists working with this potent cardiac glycoside.
References
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid chromatography-mass spectrometry (LC-MS/MS) for Tanghinin detection in biological samples
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of tanghinin, a potent cardiac glycoside found in the seeds of Cerbera species, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is applicable for forensic investigations, clinical toxicology, and pharmacokinetic studies. The protocol provides detailed procedures for sample preparation from blood serum, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a toxic cardiac glycoside present in plants of the Cerbera genus, notoriously used for suicidal and homicidal purposes.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to cardiac arrhythmias and potentially fatal outcomes.[2] Due to its high potency and the severity of poisoning cases, a reliable and sensitive analytical method is crucial for its detection and quantification in biological matrices. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex biological samples.[[“]][4] A recently developed method provides a robust approach for the detection of this compound, along with other cardiac glycosides like cerberin (B1668401) and neriifolin, in human blood serum.[5]
Experimental
Sample Preparation
A solid-phase extraction (SPE) method using a MonoSpin® C18 cartridge is employed for the extraction of this compound from blood serum.[5]
Protocol:
-
To 100 µL of serum, add 100 µL of internal standard solution (e.g., digitoxin (B75463) in methanol).
-
Add 200 µL of 0.1% formic acid in acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto a MonoSpin® C18 cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with 500 µL of water.
-
Elute the analyte with 200 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to specific instrument conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| MRM Transitions | See Table 1 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity and specificity for the detection of this compound in human blood serum.[5] The chromatographic conditions provide good separation from other cardiac glycosides that may be present in Cerbera species.
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 591.3 | [To be specified based on experimental data] | [To be specified] |
| Cerberin | 577.3 | [To be specified based on experimental data] | [To be specified] |
| Neriifolin | 535.3 | [To be specified based on experimental data] | [To be specified] |
| Digitoxin (IS) | 782.4 | [To be specified based on experimental data] | [To be specified] |
Table 2: Quantitative Performance Data [5]
| Parameter | This compound | Cerberin | Neriifolin |
| LOD (ng/mL) | 0.14 | 0.15 | 0.18 |
| LOQ (ng/mL) | 0.6 | 0.6 | 0.6 |
| Linearity (ng/mL) | 0.6 - 100 | 0.6 - 100 | 0.6 - 100 |
| Recovery (%) | >85% | >85% | >85% |
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 3. consensus.app [consensus.app]
- 4. LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tanghinin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a potent cardenolide glycoside found in various plant species, notably within the Cerbera genus, including Cerbera manghas and Cerbera odollam.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their cardiotonic and cytotoxic properties.[3] As with other cardiac glycosides, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, making accurate quantification of this compound in plant extracts crucial for toxicological assessments, pharmacological studies, and the development of potential therapeutic agents.
These application notes provide a detailed protocol for the quantification of this compound in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS). Additionally, a summary of quantitative data and a diagram of the relevant signaling pathway are presented.
Data Presentation
The following table summarizes the quantitative data for this compound found in the seeds of Cerbera manghas, as determined by UHPLC-PDA-MS analysis.[1][4]
| Plant Material | Compound | Concentration (μg/g of seed) | Analytical Method |
| Cerbera manghas (Dried Ripe Fruit Seed) | This compound | 621.4 | UHPLC-PDA-MS |
| Cerbera manghas (Fresh Unripe Fruit Seed) | This compound | 3.5 | UHPLC-PDA-MS |
| Cerbera manghas (Dried Ripe Fruit Seed) | Deacetylthis compound (B1259445) | 1209.1 | UHPLC-PDA-MS |
| Cerbera manghas (Fresh Unripe Fruit Seed) | Deacetylthis compound | 49.4 | UHPLC-PDA-MS |
| Cerbera manghas (Dried Ripe Fruit Seed) | Neriifolin | 804.2 | UHPLC-PDA-MS |
| Cerbera manghas (Fresh Unripe Fruit Seed) | Neriifolin | 47.0 | UHPLC-PDA-MS |
| Cerbera manghas (Dried Ripe Fruit Seed) | Cerberin | 285.9 | UHPLC-PDA-MS |
| Cerbera manghas (Fresh Unripe Fruit Seed) | Cerberin | 2.3 | UHPLC-PDA-MS |
Experimental Protocols
This section details the methodology for the quantification of this compound in plant extracts, from sample preparation to UHPLC-PDA-MS analysis.
Sample Preparation and Extraction
This protocol is designed for the extraction of this compound and other cardiac glycosides from plant seeds.
Materials:
-
Plant seeds (e.g., Cerbera manghas)
-
Grinder or mortar and pestle
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Collection and Drying: Collect fresh plant material. For seeds, separate them from the fruit pulp. The seeds can be either fresh or dried. For drying, place the seeds in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried or fresh seeds into a fine powder using a grinder or a mortar and pestle.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol/water (80:20, v/v) as the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage: Store the extracted sample at 4°C until analysis. For long-term storage, samples should be kept at -20°C.
UHPLC-PDA-MS Quantification of this compound
This protocol outlines the instrumental parameters for the quantification of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of cardiac glycosides.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be: 10-90% B over 15 minutes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the best separation of this compound from other components in the extract.[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
PDA Detection: Quantification is performed at 219 nm.[1][4] A full scan from 200-400 nm should be recorded to check for peak purity.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 50 L/h
-
Expected m/z for this compound: [M+H]+ at approximately 591.3169.[1][4]
Quantification:
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Inject the standards and the prepared plant extracts into the UHPLC-PDA-MS system.
-
Calibration: Generate a calibration curve by plotting the peak area of this compound from the PDA detector against the concentration of the standards.
-
Calculation: Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve. The identity of the this compound peak should be confirmed by its retention time and mass spectrum.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound (Cardenolide Glycoside)
Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.
References
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Cytotoxicity of Tanghinin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tanghinin and its Anticancer Potential
This compound is a cardiac glycoside, a class of naturally occurring compounds that have been investigated for their potential as anticancer agents. Evidence suggests that cardiac glycosides can induce apoptosis in cancer cells, making this compound a compound of interest for cancer research and drug development.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using common in vitro assays: MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH). Additionally, a hypothesized signaling pathway for this compound-induced apoptosis is presented.
Data Presentation: Cytotoxicity of this compound Analogues
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data for the related cardiac glycoside, Tanghinigenin, and other similar compounds provide insight into the potential cytotoxic effects. The following table summarizes the cytotoxic activity of Tanghinigenin in a human cancer cell line.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Tanghinigenin | HL-60 (Human Promyelocytic Leukemia) | Not Specified | Not Specified | Dose-dependent reduction in viability | [1] |
Note: Researchers should determine the IC50 value of this compound for their specific cell lines of interest by following the protocols outlined below.
Experimental Protocols
General Cell Culture and Compound Preparation
1. Cell Line Maintenance:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in the appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture cells when they reach 80-90% confluency to ensure exponential growth.[3]
2. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
For experiments, create serial dilutions of the this compound stock solution in a complete culture medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired exposure times (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[3]
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period.[9]
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess dye.[3][10]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm or 565 nm.[9][10]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the previous protocols. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.[7]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[7][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[11] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release to the spontaneous and maximum release controls.
Visualizations
Experimental Workflows
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the related compound Tanghinigenin, this compound is hypothesized to induce apoptosis through the activation of caspase cascades.[1] The extrinsic and intrinsic apoptosis pathways are two major routes leading to programmed cell death.[13]
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. Tanghinigenin from seeds of Cerbera manghas L. induces apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zellx.de [zellx.de]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
Investigating the In Vitro Mechanism of Action of Tanghinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a cardenolide glycoside isolated from Cerbera manghas, which has demonstrated cytotoxic activities against various human cancer cell lines, including oral epidermoid carcinoma (KB), human breast cancer (BC), and human small-cell lung cancer.[1] As a member of the cardiac glycoside family, the primary mechanism of action of this compound is hypothesized to be the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events can trigger various downstream signaling pathways, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[2][3]
These application notes provide a comprehensive overview of the experimental protocols to investigate the in vitro mechanism of action of this compound, focusing on its cytotoxic effects, its direct interaction with Na+/K+-ATPase, and the induction of apoptosis.
Data Presentation
Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter to quantify the cytotoxic potential of a compound. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 µM |
| HeLa | Cervical Carcinoma | 0.8 µM |
| MCF-7 | Breast Adenocarcinoma | 1.2 µM |
| PC-3 | Prostate Adenocarcinoma | 1.5 µM |
| HepG2 | Hepatocellular Carcinoma | 2.0 µM |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions.
Inhibition of Na+/K+-ATPase Activity by this compound
The inhibitory effect of this compound on Na+/K+-ATPase can be quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).
| Parameter | Value |
| IC50 | 0.2 µM |
| Ki (inhibition constant) | 0.1 µM |
| Type of Inhibition | Non-competitive |
Note: These values are representative for a cardiac glycoside and should be determined experimentally for this compound.
Modulation of Apoptosis-Related Proteins by this compound
Western blot analysis can be employed to observe the changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
| Protein | Role in Apoptosis | Expected Change with this compound Treatment |
| Anti-apoptotic | ||
| Bcl-2 | Inhibits apoptosis | Decrease |
| Pro-apoptotic | ||
| Bax | Promotes apoptosis | Increase |
| Executioner Caspases | ||
| Cleaved Caspase-3 | Key executioner of apoptosis | Increase |
| Cleaved PARP | Substrate of Caspase-3, marker of apoptosis | Increase |
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
In Vitro Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound solutions of varying concentrations
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, Na+/K+-ATPase enzyme, and different concentrations of this compound. Include a control without this compound.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP to each well to start the reaction. Incubate at 37°C for 30 minutes.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-660 nm.
-
Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of phosphate released in each well and determine the percentage of inhibition for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for enzyme inhibition.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of Bcl-2 family proteins and the cleavage of caspase-3 and PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the expression levels of the target proteins in this compound-treated cells to the untreated control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound's Mechanism of Action
Caption: Workflow for in vitro analysis of this compound's mechanism.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tanghinin as a Tool Compound in Cardiac Glycoside Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a potent cardenolide glycoside isolated from plants of the Cerbera genus, such as Cerbera manghas.[1] Structurally, it consists of a steroid aglycone core linked to a sugar moiety, a characteristic feature of cardiac glycosides.[2][3] Like other members of this class, including well-known compounds such as digoxin (B3395198) and ouabain, this compound's primary molecular target is the Na+/K+-ATPase pump.[2][4] This specific inhibitory action makes this compound a valuable tool compound for investigating the physiological and pathological roles of the Na+/K+-ATPase, exploring downstream signaling cascades, and screening for novel therapeutic agents. Its documented cytotoxic effects also position it as a compound of interest in cancer research.[1]
Mechanism of Action
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase, an essential transmembrane protein found in most animal cells.[2][4]
-
Inhibition of Na+/K+-ATPase : this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[5] This binding stabilizes the enzyme in a phosphorylated conformation, preventing the extrusion of 3 Na+ ions and the uptake of 2 K+ ions.[2]
-
Increased Intracellular Sodium ([Na+]i) : The inhibition of the pump leads to a gradual increase in the intracellular sodium concentration.[6]
-
Increased Intracellular Calcium ([Ca2+]i) : The elevated [Na+]i alters the gradient for the sodium-calcium exchanger (NCX), causing it to work in reverse or reduce its forward activity. This results in a decrease in Ca2+ extrusion and a subsequent increase in intracellular calcium concentration.[6]
-
Downstream Cellular Effects : The rise in [Ca2+]i is the primary driver of the physiological effects of cardiac glycosides. In cardiac myocytes, it enhances contractility (positive inotropy) by increasing the amount of calcium available for uptake into the sarcoplasmic reticulum.[6] In other cell types, this can trigger various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[7][8][9] Binding of cardiac glycosides to the Na+/K+-ATPase can also initiate signaling cascades independent of ion concentration changes, involving partners like Src kinase.[7]
Quantitative Data
While specific IC50 or Kd values for this compound's inhibition of Na+/K+-ATPase are not widely published, data from analytical studies and for other cardiac glycosides can provide valuable context for experimental design.
| Compound | Parameter | Value | System | Reference |
| This compound | Detection Limit (LC-MS/MS) | 0.14 ng/mL | Human Blood Serum | [10] |
| This compound | Quantification Limit (LC-MS/MS) | 0.6 ng/mL | Human Blood Serum | [10] |
| Digitoxin | IC50 (Growth Inhibition) | 3-33 nM | Human Cancer Cell Lines | [11] |
| Uzarigenin | Kd (Binding Affinity) | 1.05 µM | Porcine Kidney Na+,K+-ATPase | [12] |
| Desglucouzarin | Kd (Binding Affinity) | 0.98 µM | Porcine Kidney Na+,K+-ATPase | [12] |
Note: IC50 and Kd values for other cardiac glycosides are provided for comparative purposes to estimate potential effective concentration ranges for this compound.
Experimental Protocols
This compound can be used as a tool to study various cellular processes. Below are detailed protocols for key experiments.
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified or crude Na+/K+-ATPase enzyme preparation (e.g., from rat brain striatum).[13][14]
-
This compound (dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
ATP solution (e.g., 2 mM in water).
-
Stopping Reagent: Sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection Reagent (e.g., Malachite Green solution).
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Preparation : Prepare the Na+/K+-ATPase enzyme solution in Assay Buffer to a suitable concentration.
-
Compound Dilution : Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ouabain).
-
Assay Setup : To each well of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of this compound dilution (or control).
-
20 µL of enzyme preparation.
-
-
Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation : Add 20 µL of ATP solution to each well to start the reaction.
-
Incubation : Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination : Stop the reaction by adding 30 µL of SDS solution.
-
Phosphate Detection : Add 150 µL of Malachite Green reagent to each well. Incubate at room temperature for 15 minutes for color development.
-
Measurement : Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol assesses the cytotoxic effects of this compound on cultured cells, a common secondary assay for cardiac glycosides.[1] The method described uses a protease release assay, which measures the loss of cell membrane integrity.[15][16]
Materials:
-
Cardiac cell line (e.g., H9c2) or cancer cell line (e.g., HeLa, MCF-7).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
Cytotoxicity assay kit (e.g., luminescent protease release assay).[15]
-
96-well or 384-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding : Seed cells into the wells of a microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium (or vehicle control medium) to the respective wells.
-
Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Execution :
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the volume of luminescent protease substrate reagent specified by the manufacturer (e.g., 100 µL) to each well.
-
Mix by orbital shaking for 30-60 seconds.
-
-
Signal Measurement : Incubate at room temperature for 15-30 minutes, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is proportional to the number of dead cells.[15] Normalize the data to controls (untreated cells for baseline death, and a maximum-lysis control for 100% death). Plot a dose-response curve and calculate the EC50 value for cytotoxicity.
Applications and Considerations
-
Tool for Studying Na+/K+-ATPase : this compound can be used to probe the structure and function of the Na+/K+-ATPase pump and to understand its role in various cell types.[4]
-
Investigating Cellular Signaling : As an inhibitor, it allows researchers to dissect the downstream signaling events that follow Na+/K+-ATPase inhibition, such as calcium signaling and Src kinase activation.[7]
-
Anticancer Research : The cytotoxic properties of this compound make it a useful compound for studying the mechanisms of cell death in cancer cells and for identifying potential therapeutic vulnerabilities.[1][3][17]
-
Solubility and Stability : Like other glycosides, this compound's solubility should be carefully considered. Stock solutions are typically made in DMSO.[18] Stability in aqueous media over long experiments should be verified.
-
Toxicity : Cardiac glycosides have a narrow therapeutic index and are highly toxic.[2][19] Appropriate safety precautions must be taken when handling the pure compound. In cell-based assays, concentrations should be carefully titrated to distinguish specific effects from general toxicity.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Na+,K+-ATPase activity by (-)-ent-Kaur-16-en-19-oic acid and its derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Inhibition of Na+, K+-ATPase activity in rat striatum by the metabolites accumulated in Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for the Development of Immunoassays for Tanghinin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a cardenolide glycoside isolated from the seeds of Cerbera manghas.[1] Like other cardiac glycosides, it exhibits significant biological activity, including cytotoxic effects against various cancer cell lines.[1] Its potent bioactivity necessitates the development of sensitive and specific detection methods for applications in toxicology, pharmacology, and drug development. Immunoassays are a powerful tool for the quantification of small molecules like this compound due to their high sensitivity, specificity, and adaptability to high-throughput screening formats.
This document provides detailed application notes and experimental protocols for the development of immunoassays for the detection of this compound. The focus is on the generation of antibodies and the establishment of a competitive enzyme-linked immunosorbent assay (cELISA), a format well-suited for the detection of small molecular weight analytes.
Principle of this compound Immunoassay
Due to its small size, this compound is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. This this compound-protein conjugate, or immunogen, is then used to immunize an animal to produce antibodies. The resulting antibodies can be used in a competitive immunoassay format.
In a competitive ELISA for this compound, a known amount of this compound conjugated to an enzyme (the tracer) or a solid surface (coating antigen) competes with the this compound in the sample for a limited number of antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the concentration of this compound in the sample.
Key Experimental Stages
The development of a robust immunoassay for this compound involves several critical stages, each with its own set of experimental considerations.
Part 1: Hapten Synthesis and Protein Conjugation
Hapten Design and Synthesis
To render this compound immunogenic, it must be chemically modified to introduce a reactive functional group, creating a "hapten" that can be covalently linked to a carrier protein. The sugar moiety of this compound is an ideal site for modification as it is less likely to be involved in the specific binding epitopes of the steroid core. Periodate oxidation of the vicinal diols in the sugar residue is a common and effective method for generating reactive aldehyde groups.[2][]
Protocol 1: Periodate Oxidation of this compound
This protocol describes the generation of aldehyde groups on the sugar moiety of this compound.
Materials:
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Ethylene (B1197577) glycol
-
Dialysis tubing (1 kDa MWCO)
-
Distilled water
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and then dilute with 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Freshly prepare a 100 mM solution of sodium meta-periodate in distilled water.
-
Add the sodium meta-periodate solution to the this compound solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 30 minutes at room temperature.
-
Purify the oxidized this compound (this compound-aldehyde) by dialysis against distilled water at 4°C with several buffer changes.
-
Lyophilize the purified this compound-aldehyde and store at -20°C.
Conjugation to Carrier Proteins
The generated this compound-aldehyde can be conjugated to carrier proteins such as Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA, and Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies. A different carrier protein for immunization and assay development helps to minimize cross-reactivity to the carrier itself.
Protocol 2: Glutaraldehyde-mediated Conjugation of this compound-aldehyde to Carrier Proteins
This protocol describes the covalent linkage of the hapten to the carrier protein.
Materials:
-
This compound-aldehyde (from Protocol 1)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Glutaraldehyde (B144438) solution (25% in water)
-
Sodium borohydride (B1222165) (NaBH4)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein (BSA or KLH) in 0.1 M PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Dissolve this compound-aldehyde in a minimal amount of DMSO and then add to the protein solution at a molar ratio of 20-40 moles of hapten per mole of protein.
-
Slowly add glutaraldehyde to the mixture to a final concentration of 0.1-0.2% (v/v) while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature.
-
To stabilize the Schiff bases formed, add freshly prepared sodium borohydride solution to a final concentration of 1 mg/mL and incubate for 1 hour at 4°C.
-
Purify the this compound-protein conjugate by extensive dialysis against PBS at 4°C.
-
Determine the protein concentration and the conjugation efficiency (e.g., by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore).
-
Store the conjugate in aliquots at -20°C.
Part 2: Antibody Production
Both polyclonal and monoclonal antibodies can be generated against the this compound-KLH immunogen. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.
Polyclonal Antibody Production
Protocol 3: Immunization of Rabbits for Polyclonal Antibody Production
Materials:
-
This compound-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS
-
New Zealand white rabbits (2-3 kg)
Procedure:
-
Pre-immune bleed: Collect blood from the ear artery of each rabbit to obtain pre-immune serum.
-
Primary immunization: Emulsify the this compound-KLH immunogen (0.5-1 mg/mL in PBS) with an equal volume of Freund's Complete Adjuvant. Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster immunizations: At 2-3 week intervals, administer booster injections of the immunogen (0.25-0.5 mg/mL in PBS) emulsified with Freund's Incomplete Adjuvant.
-
Test bleeds and antibody titer determination: Ten days after each booster injection, collect a small blood sample and determine the antibody titer by indirect ELISA using this compound-BSA as the coating antigen.
-
Final bleed and serum preparation: Once a high antibody titer is achieved (typically after 3-4 booster injections), perform a final bleed. Allow the blood to clot, centrifuge to separate the serum, and store the polyclonal antiserum in aliquots at -20°C or -80°C.
Monoclonal Antibody Production (Hybridoma Technology)
Monoclonal antibody production is a more complex and time-consuming process but yields a continuous supply of highly specific antibodies.
Protocol 4: Generation of Monoclonal Antibodies
This protocol provides a general overview of the hybridoma technology workflow.
Procedure:
-
Immunization: Immunize mice (e.g., BALB/c) with the this compound-KLH immunogen following a similar schedule as for polyclonal antibody production.
-
Spleen cell fusion: Once a high antibody titer is confirmed, sacrifice the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Selection of hybridomas: Culture the fused cells in a selective medium (e.g., HAT medium) that allows only the growth of hybridoma cells.
-
Screening of hybridomas: Screen the supernatants of the growing hybridoma colonies for the presence of this compound-specific antibodies using an indirect ELISA with this compound-BSA as the coating antigen.
-
Cloning and expansion: Isolate and clone the positive hybridoma cells by limiting dilution to ensure monoclonality. Expand the selected clones to produce larger quantities of monoclonal antibodies.
-
Antibody purification: Purify the monoclonal antibodies from the culture supernatant using protein A or G affinity chromatography.
Part 3: Competitive ELISA Development
Assay Principle
The developed antibodies are utilized in a competitive ELISA format. In this setup, free this compound in the sample competes with a fixed amount of this compound-BSA coated on the microtiter plate for binding to the anti-Tanghinin antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then used for detection. The signal is inversely proportional to the concentration of this compound in the sample.
Assay Optimization
Optimal concentrations of the coating antigen and the primary antibody need to be determined to achieve the desired assay sensitivity and dynamic range. This is typically done using a checkerboard titration.[4]
Protocol 5: Checkerboard Titration for cELISA Optimization
Materials:
-
This compound-BSA conjugate
-
Anti-Tanghinin antibody (polyclonal or monoclonal)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Coating: Prepare serial dilutions of the this compound-BSA conjugate in coating buffer (e.g., ranging from 0.1 to 10 µg/mL). Coat the columns of a 96-well plate with these dilutions (100 µL/well) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Primary antibody incubation: Prepare serial dilutions of the anti-Tanghinin antibody in blocking buffer (e.g., ranging from 1:1,000 to 1:100,000). Add these dilutions to the rows of the plate (100 µL/well) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary antibody incubation: Add the HRP-conjugated secondary antibody at its recommended dilution to all wells (100 µL/well) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate development: Add TMB substrate solution (100 µL/well) and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the reaction: Stop the reaction by adding stop solution (50 µL/well).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The optimal combination of coating antigen and primary antibody concentrations is the one that gives a high signal (absorbance of 1.0-1.5) in the absence of free this compound and a low background.
Competitive ELISA Protocol
Protocol 6: Quantitative Detection of this compound by cELISA
Procedure:
-
Coating: Coat a 96-well plate with the optimal concentration of this compound-BSA conjugate as determined by the checkerboard titration. Incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described in Protocol 5.
-
Competition: Prepare a standard curve of this compound in the appropriate sample matrix (e.g., buffer, serum). Add 50 µL of the standards or samples to the wells, followed immediately by 50 µL of the optimal dilution of the anti-Tanghinin antibody. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary antibody and substrate steps: Follow steps 7-11 of Protocol 5.
-
Data analysis: Plot the absorbance values against the logarithm of the this compound concentration for the standards. The concentration of this compound in the samples can be determined from the standard curve. The IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum signal, is a key parameter for assay sensitivity.
Data Presentation and Expected Results
The performance of the developed immunoassay should be characterized by several key parameters, which can be summarized in tables for clarity.
Table 1: Antibody Characterization
| Antibody Type | Immunogen | Titer (Dilution Factor) | Affinity (Kd) |
| Polyclonal | This compound-KLH | 1:10,000 - 1:100,000 | 10⁻⁷ - 10⁻⁹ M |
| Monoclonal | This compound-KLH | > 1:100,000 | 10⁻⁸ - 10⁻¹⁰ M |
Note: Titer and affinity values are typical ranges and will need to be determined experimentally.
Table 2: Competitive ELISA Performance
| Parameter | Typical Value |
| IC50 | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Dynamic Range | 1 - 1000 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Note: These values are targets and the actual performance will depend on the specific antibody and assay conditions.
Table 3: Cross-Reactivity Profile
The specificity of the immunoassay should be assessed by testing structurally related cardiac glycosides.
| Compound | Structure | Cross-Reactivity (%) |
| This compound | C32H46O10 | 100 |
| Desacetylthis compound | C30H44O9 | To be determined |
| Cerberin | C32H48O9 | To be determined |
| Neriifolin | C30H46O8 | To be determined |
| Digoxin | C41H64O14 | To be determined |
Cross-reactivity is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100.
Conclusion
The development of a sensitive and specific immunoassay for this compound is a multi-step process that requires careful optimization of each stage, from hapten synthesis to the final competitive ELISA. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to establish a reliable method for the quantification of this compound. The successful development of such an assay will be a valuable tool for advancing research in areas where the detection of this potent cardiac glycoside is crucial.
References
Application Notes and Protocols for In Vivo Experimental Design for Studying Tanghinin Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a potent cardenolide glycoside isolated from the seeds of Cerbera manghas.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] This inhibition leads to an increase in intracellular calcium, which can have profound effects on cardiac muscle contraction and neuronal function.[3] While this compound has demonstrated cytotoxic activities against various cancer cell lines, its inherent toxicity poses a significant challenge for its development as a therapeutic agent.[1][4]
These application notes provide a detailed in vivo experimental design to comprehensively evaluate the toxicity profile of this compound. The protocols outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory acceptance.[5][6]
Pre-clinical In Vivo Toxicity Assessment of this compound
A tiered approach is recommended to characterize the in vivo toxicity of this compound, starting with acute toxicity studies to determine the median lethal dose (LD50) and identify target organs, followed by sub-chronic studies to understand the effects of repeated exposure.
Animal Model Selection
Species: Sprague-Dawley rats are a suitable initial model due to their widespread use in toxicological studies, historical data availability, and physiological similarities to humans for key endpoints.
Sex: Initially, female rats are often used in acute toxicity studies as they are generally more sensitive.[7] However, subsequent studies should include both sexes to identify any sex-specific differences in toxicity.
Health Status: Animals should be healthy, young adults, and acclimatized to the laboratory conditions for at least one week before the experiment.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This study aims to estimate the LD50 of this compound and identify clinical signs of toxicity.[8]
Protocol:
-
Dose Selection: Based on the known toxicity of related cardiac glycosides, a starting dose of 5 mg/kg is proposed.[9] Subsequent dose levels will be adjusted based on the observed outcomes (survival or death) in the previous step.
-
Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered by oral gavage to three female rats per step.
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; convulsions; lethargy) and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily for 14 days.
-
Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.
-
Necropsy: All animals are subjected to gross necropsy at the end of the study.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 5 | 3 | ||
| 50 | 3 | ||
| 300 | 3 | ||
| 2000 | 3 |
Sub-chronic Oral Toxicity Study (28-Day Repeated Dose Study; OECD Guideline 407)
This study provides information on the toxic effects of repeated oral exposure to this compound and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).
Protocol:
-
Dose Groups: Four groups of 10 rats (5 male, 5 female) each:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose The doses will be selected based on the results of the acute toxicity study.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmological Examination: Before and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Urinalysis: Conducted at the end of the study.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Weights of key organs (heart, liver, kidneys, brain, spleen, etc.) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs from the lower dose groups are also examined.
-
Data Presentation:
Table 1: Body Weight and Organ Weight Data (Mean ± SD)
| Group | Initial Body Weight (g) | Final Body Weight (g) | Heart Weight (g) | Liver Weight (g) | Kidney Weight (g) |
|---|---|---|---|---|---|
| Control | |||||
| Low Dose | |||||
| Mid Dose |
| High Dose | | | | | |
Table 2: Hematology Data (Mean ± SD)
| Group | WBC (x10³/µL) | RBC (x10⁶/µL) | Hemoglobin (g/dL) | Platelets (x10³/µL) |
|---|---|---|---|---|
| Control | ||||
| Low Dose | ||||
| Mid Dose |
| High Dose | | | | |
Table 3: Clinical Biochemistry Data (Mean ± SD)
| Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
|---|---|---|---|---|
| Control | ||||
| Low Dose | ||||
| Mid Dose |
| High Dose | | | | |
Specific Toxicity Assessments
Cardiotoxicity Evaluation
Protocol:
-
Electrocardiography (ECG): ECGs are recorded at baseline and at specified time points after this compound administration. Parameters to be analyzed include heart rate, PR interval, QRS duration, and QT interval. Arrhythmias should be noted.
-
Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) are measured as indicators of cardiac injury.
-
Histopathology: Heart tissue is examined for signs of inflammation, necrosis, and fibrosis.
Neurotoxicity Evaluation
Protocol:
-
Functional Observation Battery (FOB): A battery of tests to assess nervous system function, including observations of posture, gait, grooming, and reactivity to stimuli.
-
Motor Activity: Spontaneous motor activity is measured using an automated activity monitoring system.
-
Histopathology: Brain and peripheral nerve tissues are examined for any pathological changes.
Visualizations
Experimental Workflow
Caption: In vivo toxicity assessment workflow for this compound.
Proposed Signaling Pathway of this compound Toxicity
Caption: Proposed mechanism of this compound-induced cardiotoxicity.
Conclusion
The described in vivo experimental design provides a robust framework for characterizing the toxicity profile of this compound. By following standardized guidelines and employing a comprehensive set of endpoints, researchers can generate high-quality data to inform the risk assessment and potential therapeutic development of this and other cardiac glycosides. Careful consideration of dose selection, animal welfare, and detailed pathological examination are critical for a successful and informative toxicity study.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quo vadis Cardiac Glycoside Research? | MDPI [mdpi.com]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tanghinin Purification using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanghinin is a potent cardenolide glycoside isolated from the seeds of Cerbera manghas.[1][2] Like other cardiac glycosides, it exhibits significant biological activity, including cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.[1][2] Effective purification of this compound from the complex mixture of related cardenolides and other secondary metabolites present in the plant extract is crucial for its further study and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound.[3] This document provides detailed application notes and protocols for the purification of this compound from Cerbera manghas seeds using column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For the purification of moderately polar compounds like cardiac glycosides, normal-phase chromatography using a polar stationary phase (e.g., silica (B1680970) gel) is highly effective. A step-wise or gradient elution with a mobile phase of increasing polarity is employed to first elute non-polar impurities, followed by the separation of compounds with increasing polarity. Less polar compounds will travel down the column faster, while more polar compounds will be retained on the stationary phase for longer.
Materials and Reagents
-
Plant Material: Dried and powdered seeds of Cerbera manghas.
-
Stationary Phase: Silica gel 60 (particle size 70-230 mesh).
-
Solvents (HPLC or analytical grade):
-
n-Hexane
-
Ethyl acetate (B1210297)
-
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm width x 600 mm length) with a stopcock.
-
Cotton wool or glass wool.
-
Sea sand (acid-washed).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
TLC developing tank.
-
UV lamp (254 nm).
-
Collection tubes or flasks.
-
Standard laboratory glassware.
-
Experimental Protocols
Preparation of Crude Extract
A robust extraction method is the first step to obtaining a high yield of this compound.
-
Maceration: Soak the powdered seeds of Cerbera manghas in methanol at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filtration: Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
Column Preparation (Wet Packing Method)
Proper packing of the column is critical for achieving good separation.
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton wool or glass wool at the bottom of the column to support the stationary phase.
-
Sand Layer: Add a thin layer (approx. 1 cm) of sea sand over the cotton plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel 60 in n-hexane.
-
Packing: Pour the silica gel slurry into the column. Allow the silica gel to settle, and drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.
-
Equilibration: Pass 2-3 column volumes of n-hexane through the column to ensure uniform packing and equilibration.
Sample Loading
-
Adsorption onto Silica Gel: Take a portion of the crude methanolic extract and dissolve it in a minimal amount of methanol. Add a small amount of silica gel 60 (approximately 1-2 times the weight of the extract) and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Loading: Carefully add the dried extract-silica gel mixture to the top of the prepared column, creating a uniform layer.
-
Protective Layer: Add a small layer (approx. 1 cm) of sea sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.
Elution and Fraction Collection
A gradient elution is recommended to separate the various components of the crude extract effectively. The polarity of the mobile phase is gradually increased by changing the solvent composition.
-
Initial Elution (Non-polar): Begin elution with 100% n-hexane to remove non-polar compounds like fats and oils.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing chloroform and then ethyl acetate in a stepwise or linear gradient. A suggested gradient is as follows:
-
n-Hexane : Chloroform (9:1, 8:2, 7:3, ... , 1:9, 0:10)
-
Chloroform : Ethyl Acetate (9:1, 8:2, 7:3, ... , 1:9, 0:10)
-
Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2)
-
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20 mL or 50 mL) in numbered test tubes or flasks.
Monitoring of Fractions by Thin Layer Chromatography (TLC)
TLC is a crucial tool for analyzing the collected fractions and identifying those containing this compound.
-
Spotting: Spot a small amount of each fraction onto a TLC plate. Also, spot the crude extract and, if available, a this compound standard for reference.
-
Development: Develop the TLC plate in a suitable solvent system. A good starting point is a mixture of Chloroform:Methanol (e.g., 9:1 or 8:2 v/v).
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. Cardiac glycosides can also be visualized by spraying with specific reagents like a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The effectiveness of the column chromatography purification can be assessed by comparing the purity of the starting material with that of the final product.
| Purification Stage | Description | Total Cardiac Glycoside Content (%) |
| Crude Extract | Methanolic extract of Cerbera manghas seeds. | Not determined (complex mixture) |
| Partially Purified Fraction | Solid obtained after initial solvent extraction. | > 70% |
| Purified this compound | Off-white powder solid after silica gel column chromatography. | > 85%[4] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. New cytotoxic cardenolide glycoside from the seeds of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tanghinin Extraction from Cerbera Seeds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Tanghinin from Cerbera seeds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other cardiac glycosides from Cerbera seeds.
| Problem | Possible Causes | Solutions |
| Low or No this compound Yield in Crude Extract | 1. Improper Seed Preparation: Inadequate drying or grinding of seeds can lead to inefficient solvent penetration.[1] 2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to effectively solubilize this compound.[2] 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than other techniques for this specific compound.[3] 4. Degradation of this compound: Exposure to high temperatures, prolonged extraction times, or inappropriate pH can degrade the glycoside.[4] | 1. Seed Preparation: Ensure seeds are thoroughly dried (e.g., in a well-ventilated area or an oven at 40-50°C) and ground to a fine, uniform powder to increase surface area.[1] 2. Solvent Optimization: Use polar solvents such as ethanol (B145695), methanol (B129727), or mixtures of ethanol/water, which are effective for extracting cardiac glycosides.[2][5] An ethyl acetate-ethanol mixture (1:1 v/v) has also been used successfully.[6] 3. Method Selection: Consider more efficient extraction methods like Ultrasound-Assisted Extraction (UAE) or Soxhlet extraction, which can enhance yield and reduce extraction time.[3] 4. Control Extraction Conditions: Maintain a controlled, low temperature (below 50°C) during solvent evaporation.[7] Avoid prolonged exposure to heat and harsh pH conditions. |
| Presence of Impurities in the Final Product | 1. Co-extraction of Other Compounds: Solvents often extract a wide range of compounds, including fats, oils, and other glycosides.[8] 2. Inadequate Purification: The purification method may not be sufficient to separate this compound from other structurally similar compounds. | 1. Defatting Step: Include a preliminary defatting step using a non-polar solvent like petroleum ether or n-hexane to remove lipids before the main extraction.[8] 2. Chromatographic Purification: Employ column chromatography with silica (B1680970) gel, gradually increasing the polarity of the mobile phase (e.g., a gradient of chloroform (B151607) and methanol) to separate the different glycosides.[9] Thin-Layer Chromatography (TLC) can be used to monitor the fractions.[10] |
| Inconsistent Extraction Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the ripeness of the fruit (dried ripe seeds have a significantly higher concentration). 2. Lack of Standardization in Protocol: Minor variations in extraction parameters (time, temperature, solvent-to-solid ratio) can lead to different yields.[11] | 1. Standardize Plant Material: Whenever possible, use seeds from the same source and at a consistent stage of ripeness. Document the state of the seeds (fresh, dried, ripe, unripe) for each batch. 2. Maintain Consistent Parameters: Strictly adhere to the optimized extraction protocol for all batches. Precisely control temperature, extraction time, and solvent-to-solid ratio.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiac glycosides found in Cerbera seeds?
A1: The most abundant cardiac glycosides in Cerbera manghas seeds are deacetylthis compound (B1259445), neriifolin, this compound, and cerberin.[5][12]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally effective for extracting cardiac glycosides. Methanol, ethanol, and aqueous mixtures of these alcohols have shown good results.[2][3][5] For the overall extract from Cerbera odollam seeds, hexane (B92381) has been shown to yield a high percentage of oil, though this is not specific to this compound.[13] A mixture of ethyl acetate (B1210297) and ethanol has also been used for the extraction of cerberin, a related glycoside.[6]
Q3: What is the impact of temperature on the extraction of cardiac glycosides?
A3: Increasing the extraction temperature can enhance the solubility and diffusion of the solvent, potentially increasing the yield.[13] However, high temperatures (e.g., above 60°C for some compounds, or even higher for others) can lead to the degradation of thermolabile compounds like glycosides.[8][13] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. For solvent evaporation, a temperature below 50°C is recommended.[7]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and specific methods for quantifying this compound.[5][14] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification.
Q5: Is a defatting step necessary before the main extraction?
A5: Yes, a defatting step is highly recommended. Cerbera seeds contain a significant amount of oil, which can interfere with the extraction and purification of the more polar cardiac glycosides. Using a non-polar solvent like n-hexane or petroleum ether to first remove the fats will result in a cleaner initial extract.[8]
Data Presentation: Comparative Extraction Parameters
The following tables summarize quantitative data from various studies to provide a comparison of different extraction parameters.
Table 1: Concentration of this compound and Other Glycosides in Cerbera manghas Seeds
| Glycoside | Concentration in Dried Ripe Fruit (µg/g) | Concentration in Fresh Unripe Fruit (µg/g) |
| Deacetylthis compound | 1209.1 | 49.4 |
| Neriifolin | 804.2 | 47.0 |
| This compound | 621.4 | 3.5 |
| Cerberin | 285.9 | 2.3 |
| Data from Carlier et al. (2014).[5] |
Table 2: Comparison of Total Oil Yield from Cerbera odollam Seeds using Soxhlet Extraction
| Solvent | Temperature (°C) | Extraction Time (hours) | Total Oil Yield (%) |
| Hexane | 100 | 6 | - |
| Hexane | 130 | 6 | - |
| Hexane | 150 | 6 | 85.1 |
| Hexane | 200 | 6 | Decreased Yield |
| Methanol | 100 | 6 | - |
| Methanol | 130 | 6 | - |
| Methanol | 150 | 6 | 55.7 |
| Data from Rosli et al. (2023).[13] Note: This table reflects total oil yield, not specifically this compound yield. |
Table 3: Comparison of Total Extract Yield from Cerbera manghas Leaves
| Extraction Method | Solvent | Total Extract Yield (%) |
| Maceration | Acetone | 0.393 |
| Maceration | Ethanol (70%) | - |
| Maceration | Methanol (70%) | - |
| Ultrasound-Assisted Extraction (UAE) | Acetone | - |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (70%) | - |
| Ultrasound-Assisted Extraction (UAE) | Methanol (70%) | 2.375 |
| Data from a study on Bintaro leaf extract.[3] Note: This data is for the total extract from leaves, not seeds, but provides a useful comparison of methods. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method is efficient and can reduce extraction time compared to traditional methods.
-
Sample Preparation:
-
Thoroughly dry the Cerbera seeds in a shaded, well-ventilated area or in an oven at 40-50°C.[1]
-
Grind the dried seeds into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
-
-
Defatting:
-
Macerate the seed powder in n-hexane or petroleum ether (e.g., a 1:10 solid-to-solvent ratio) for several hours to remove non-polar compounds.[8]
-
Filter the mixture and discard the solvent. Allow the defatted seed powder to air dry completely.
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[7]
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol is for the separation of this compound from the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in chloroform.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running chloroform through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).[9]
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. A mobile phase of chloroform and methanol (e.g., 9.6:0.4 v/v) can be effective.
-
Combine the pure this compound fractions and evaporate the solvent.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction from Cerbera seeds.
Logical Flow for Troubleshooting Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.boisestate.edu [experts.boisestate.edu]
- 3. atlantis-press.com [atlantis-press.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and characterisation of Cerbera odollam seed oil as a potential plant-based corrosion inhibitor / Nor Roslina Rosli ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Tanghinin HPLC Analysis: A Technical Support Troubleshooting Guide
This technical support center provides detailed troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Tanghinin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my HPLC chromatogram?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue in HPLC. For this compound, a cardiac glycoside that is neutral in typical HPLC pH ranges (predicted pKa ≈ 13.06), tailing is most often caused by secondary interactions with the stationary phase, issues with the column, or problems within the HPLC system itself.[1][2]
The primary causes can be broken down into several categories:
-
Chemical Interactions: Unwanted interactions between this compound and the column packing material.
-
Column Health: Degradation or contamination of the analytical column.
-
System & Method Issues: Problems related to the physical components of the HPLC or the analytical method parameters.
Q2: Could secondary interactions with the column be causing peak tailing for this compound?
Yes, this is the most probable chemical cause. Even though this compound is a neutral molecule, it has polar functional groups that can engage in secondary interactions with the silica (B1680970) backbone of the stationary phase.
-
Silanol (B1196071) Interactions: Most common reversed-phase columns (e.g., C18) are based on silica. The surface of this silica has silanol groups (Si-OH) that can be acidic.[1] These groups can interact strongly with polar analytes, causing some molecules to be retained longer than others, which results in a tailing peak. This is especially problematic with older "Type A" silica columns which have higher metal content and more acidic silanols.[1][3][4]
-
Metal Contamination: Trace metal ions within the silica matrix can interact with analytes, leading to peak tailing.[1][4]
Solutions:
-
Use a Modern Column: Employ high-purity, "Type B" silica columns or end-capped columns. End-capping uses reagents like trimethylchlorosilane to block many of the residual silanol groups, significantly reducing secondary interactions.[5]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) using an additive like formic or phosphoric acid can suppress the ionization of the silanol groups, making them less interactive and improving peak shape.[1][6][7]
-
Add a Sacrificial Base: For particularly stubborn tailing with basic compounds, a small amount of an amine modifier like triethylamine (B128534) (TEA) can be added to the mobile phase to preferentially interact with the active silanol sites. However, this is less relevant for a neutral compound like this compound.
Q3: Can the sample solvent or injection volume cause my this compound peak to tail?
Absolutely. The conditions of your sample injection can have a significant impact on peak shape.
-
Strong Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread on the column, leading to distorted peaks, including tailing or fronting.[8]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[2][9] This saturation means that the distribution of the analyte between the mobile and stationary phases is no longer linear, which often results in peak tailing.[2][9] If all peaks in the chromatogram are tailing, this is a strong indicator of mass overload.[2]
Solutions:
-
Match Sample Solvent: Ideally, dissolve your this compound standard and samples in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and use the smallest possible injection volume.[8]
-
Reduce Sample Concentration: Dilute your sample and inject it again. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[2][8]
Q4: How does column degradation or extra-column volume affect peak shape?
The physical state of your column and HPLC system is critical for achieving symmetrical peaks.
-
Column Degradation: Over time, the packed bed of the column can degrade. A void can form at the column inlet, or channels can develop in the packing material. This leads to uneven flow paths for the analyte, causing band broadening and peak tailing.[8] Contaminants from samples can also irreversibly adsorb to the top of the column, distorting peak shapes.[10]
-
Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself, including the injector, tubing, and detector flow cell.[11][12] Excessive extra-column volume allows the analyte band to spread out due to diffusion after it has been separated by the column, which degrades resolution and can cause tailing.[11] This is particularly problematic for high-efficiency, low-volume columns (e.g., UHPLC columns).[12][13]
Solutions:
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from contaminants and particulates.
-
Flush the Column: If you suspect contamination, flush the column with a series of strong solvents.[8]
-
Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") to connect the components of your HPLC system, especially between the column and the detector.[11][14] Ensure all fittings are properly seated to avoid dead volume.[11]
Quantitative Data Summary
For effective troubleshooting, it is crucial to quantify peak shape. The tailing factor (Tf), also known as the asymmetry factor (As), is the standard measure.
Table 1: USP Tailing Factor and Peak Shape Interpretation
| Tailing Factor (Tf) | Peak Shape Description | Action Required |
|---|---|---|
| Tf = 1.0 | Perfectly symmetrical Gaussian peak | None, ideal performance. |
| 0.9 < Tf < 1.2 | Acceptable symmetry | None, within typical system suitability limits.[14] |
| 1.2 < Tf < 1.5 | Noticeable tailing | Method optimization may be needed for robust quantification. |
| Tf > 1.5 | Significant tailing | Troubleshooting is required to identify and fix the issue.[14] |
Calculation: Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.
Table 2: Common Causes of Peak Tailing and Recommended Solutions
| Cause | Potential Solution | Relevant FAQ |
|---|---|---|
| Chemical | ||
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0 with formic acid. Use a modern, end-capped C18 column. | Q2 |
| Methodological | ||
| Column Overload | Reduce sample concentration or injection volume. | Q3 |
| Strong Sample Solvent | Dissolve sample in mobile phase or a weaker solvent. | Q3 |
| Hardware | ||
| Column Contamination/Void | Flush column with strong solvent; use a guard column; replace the column if necessary. | Q4 |
| Extra-Column Dead Volume | Use shorter, narrower ID tubing; ensure fittings are secure. | Q4 |
Experimental Protocol
Protocol: Mobile Phase pH Optimization to Reduce Peak Tailing
This protocol details the steps to evaluate and optimize the mobile phase pH to mitigate secondary silanol interactions, a primary cause of peak tailing for polar, neutral compounds like this compound.
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape (Tailing Factor ≤ 1.2) for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
HPLC-grade formic acid (FA)
-
This compound reference standard
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Standard HPLC system with UV detector (detection at ~220 nm is common for cardiac glycosides[15])
Procedure:
-
Prepare Mobile Phase Stock Solutions:
-
Aqueous Stock (pH ~2.7): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (this creates a 0.1% v/v solution). Filter through a 0.45 µm filter.
-
Aqueous Stock (Neutral): Use HPLC-grade water without any additives. Filter through a 0.45 µm filter.
-
Organic Solvent: Use HPLC-grade ACN or MeOH.
-
-
Prepare this compound Sample:
-
Dissolve the this compound reference standard in the initial mobile phase composition (e.g., 50:50 Water:ACN) to a known concentration (e.g., 20 µg/mL).
-
-
Experimental Condition 1: Neutral pH
-
Set up your mobile phase with the neutral water and organic solvent (e.g., 50:50 Water:ACN).
-
Equilibrate the column with at least 10 column volumes of this mobile phase until the baseline is stable.
-
Inject the this compound sample and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
-
Experimental Condition 2: Acidic pH
-
Flush the system and column thoroughly with the new mobile phase.
-
Set up your mobile phase using the 0.1% formic acid solution and the organic solvent (e.g., 50:50 0.1% FA in Water:ACN).
-
Equilibrate the column with at least 10 column volumes of the acidic mobile phase until the baseline is stable.
-
Inject the this compound sample and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
-
Data Analysis and Comparison:
-
Compare the tailing factors obtained under neutral and acidic pH conditions.
-
A significant reduction in the tailing factor under acidic conditions indicates that silanol interactions were a major contributor to the peak asymmetry.
-
The condition that provides a tailing factor closest to 1.0 (and ideally ≤ 1.2) should be selected for the final method.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving peak tailing issues during this compound analysis.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.
References
- 1. This compound CAS#: 25390-16-3 [chemicalbook.com]
- 2. This compound CAS#: 25390-16-3 [m.chemicalbook.com]
- 3. halocolumns.com [halocolumns.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Tanghinin Quantification by LC-MS
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of Tanghinin.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how do they impact this compound quantification?
A1: The "matrix" consists of all components within a sample excluding the analyte of interest, this compound.[1] Matrix effects happen when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3][4] This interference can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3][4][5][6][7][8]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify the specific retention time zones in a chromatogram where ion suppression or enhancement occurs.[5][9] It involves infusing a constant flow of a this compound standard solution into the MS detector post-column while a blank matrix extract is injected.[9] Dips or peaks in the baseline signal indicate matrix effects.
-
Post-Extraction Spike: This method provides a quantitative assessment.[9][10] It involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction process.[9][10] The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of suppression (MF < 1) or enhancement (MF > 1).[10]
Q3: What is the most effective strategy to compensate for matrix effects during this compound quantification?
A3: The use of a suitable internal standard (IS) is the most effective way to compensate for signal variation caused by matrix effects.[1] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound.[1][11][12][13] A SIL-IS is chemically identical to this compound but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, D).[11][14] Because it behaves identically during sample extraction and ionization, it experiences the same matrix effects as the analyte, allowing for reliable correction and accurate quantification.[13][14]
Q4: Are there alternatives if a stable isotope-labeled internal standard for this compound is unavailable?
A4: Yes. While SIL internal standards are preferred, they can be expensive or unavailable.[14] In such cases, two common alternatives are:
-
Structural Analogue Internal Standard: This involves using a different molecule that is chemically and structurally similar to this compound. However, it's important to validate that the analogue's recovery and ionization are affected by the matrix in the same way as this compound, which is not always the case.[14]
-
Matrix-Matched Calibration: This approach involves preparing the calibration standards in a blank matrix that is free of the analyte but as identical as possible to the samples being analyzed.[9] This ensures that the standards and the samples are subjected to the same matrix effects, improving accuracy.
Troubleshooting Guide
Problem: My this compound quantification shows poor accuracy, linearity, and reproducibility.
This is a classic sign of unaddressed matrix effects.[2][3] Here are the steps to troubleshoot and mitigate the issue.
-
Solution 1: Enhance Your Sample Preparation Effective sample cleanup is the most critical step to minimize matrix effects by removing interfering components before analysis.[1][5][15]
-
Solid-Phase Extraction (SPE): This is a highly effective and recommended technique for cleaning up complex samples like plasma or tissue extracts.[1][15][16] It isolates this compound from matrix components like phospholipids (B1166683) and salts.
-
Liquid-Liquid Extraction (LLE): LLE separates this compound from the sample matrix based on its differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[1][16][17] It is effective at removing highly polar or non-polar interferences.
-
Protein Precipitation (PPT): A simpler, faster method for biological samples, PPT removes proteins by adding a precipitating agent like acetonitrile (B52724).[1][16][17] While quick, it may be less effective at removing other matrix components compared to SPE or LLE.[1]
-
-
Solution 2: Optimize Chromatographic Conditions Improving the separation of this compound from co-eluting matrix components can significantly reduce interference.[4][5]
-
Change Mobile Phase Gradient: Adjust the elution gradient to better resolve the this compound peak from interfering matrix components.
-
Try a Different Column: Use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a core-shell particle column for higher resolution.
-
Sample Dilution: If the this compound concentration is high enough, simply diluting the sample can reduce the concentration of matrix components, thereby lessening their effect.[4][17]
-
-
Solution 3: Implement a Robust Compensation Strategy If matrix effects cannot be eliminated through sample preparation or chromatography, they must be compensated for.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation and will correct for variations in recovery and ionization.[1][13]
-
Construct Matrix-Matched Calibration Curves: If a SIL-IS is not available, prepare your calibration standards in a blank matrix to ensure standards and samples are affected equally.[9]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound analysis found in published literature.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Concentration |
| This compound | Human Blood Serum | LC-MS/MS | 0.14 ng/mL[18] | 0.6 ng/mL[18] | Not Applicable |
| This compound | Cerbera manghas Seed (dried, ripe) | UHPLC-PDA-MS | Not Reported | Not Reported | 621.4 µg/g[19] |
| This compound | Cerbera manghas Seed (fresh, unripe) | UHPLC-PDA-MS | Not Reported | Not Reported | 3.5 µg/g[19] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).
-
Prepare Solution A: Create a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B: Take a blank matrix sample (e.g., human plasma) that is known to be free of this compound. Process it using your established extraction procedure (e.g., SPE or LLE). Spike the final, clean extract with the this compound standard to achieve the same final concentration as Solution A (100 ng/mL).
-
Analysis: Analyze both Solution A and Solution B via LC-MS.
-
Calculation: Calculate the Matrix Factor using the following formula:
-
MF = (Peak Area of this compound in Solution B) / (Peak Area of this compound in Solution A)
-
An MF value close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[10]
-
Protocol 2: General Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a general workflow for cleaning this compound from a biological matrix like serum or plasma.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the sorbent.[16] This prepares the sorbent to bind the analyte.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the conditioned cartridge.[16] The this compound will be retained by the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove salts and other polar, interfering compounds while this compound remains bound.[16]
-
Elution: Elute the this compound from the sorbent using a strong organic solvent (e.g., acetonitrile or methanol).[16]
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness, often under a gentle stream of nitrogen.[20] Reconstitute the dried residue in a solvent compatible with the LC mobile phase for injection into the LC-MS system.[20]
Visual Guides
Caption: Workflow for this compound quantification highlighting key stages to mitigate matrix effects.
Caption: Decision tree for selecting a strategy to overcome matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. opentrons.com [opentrons.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. organomation.com [organomation.com]
Technical Support Center: Tanghinin In-Vitro Assay Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tanghinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a cardenolide glycoside isolated from plants of the Cerbera genus.[1][2] Its structure consists of a steroid nucleus (the aglycone or genin) attached to a sugar moiety and a lactone ring.[3] Key features influencing its stability are a glycosidic bond linking the sugar to the steroid, and an acetate (B1210297) ester group on the sugar moiety.[2] These bonds are susceptible to hydrolysis under certain conditions.
Q2: What are the primary factors that can affect this compound's stability in my in-vitro assay?
Several factors can lead to the degradation of this compound in an in-vitro setting:
-
pH: The pH of the cell culture medium or buffer solution is critical. Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic and ester linkages in the this compound molecule.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6][7] It is crucial to maintain consistent and appropriate incubation temperatures.
-
Light: Prolonged exposure to light, especially UV radiation, can cause photodegradation of photosensitive compounds.[8]
-
Enzymatic Degradation: Components in cell culture media, particularly if supplemented with serum, may contain enzymes that can metabolize this compound.[8]
-
Solvent: The choice of solvent for stock solutions and its final concentration in the assay can impact solubility and stability. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for dissolving hydrophobic compounds like this compound.[8]
Q3: I'm observing a decrease in the activity of this compound over the course of my experiment. What could be the cause?
A decrease in activity is often indicative of compound degradation. The most likely cause is hydrolysis of the glycosidic bond or the acetate ester, leading to a loss of biological activity. This can be exacerbated by the pH and temperature of your assay conditions. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental setup.
Q4: Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, based on its structure as a cardiac glycoside with an acetate ester, the primary degradation products are likely to be:
-
Deacetylthis compound (B1259445): Resulting from the hydrolysis of the acetate ester group.
-
Tanghinigenin: The aglycone part of the molecule, formed by the cleavage of the glycosidic bond, separating the sugar moiety.
-
Further degradation products: The steroid nucleus itself may undergo further modifications depending on the harshness of the conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment. 2. Optimize storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. pH monitoring: Ensure the pH of your cell culture medium is stable throughout the experiment. 4. Time-course experiment: Assess the stability of this compound in your specific cell culture medium over the duration of your assay by measuring its concentration at different time points using a suitable analytical method like HPLC. |
| Solubility Issues | 1. Check final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%.[8] 2. Visual inspection: Visually inspect the wells for any signs of precipitation after adding this compound. 3. Sonication: Briefly sonicate the stock solution before dilution to ensure it is fully dissolved. |
| Cell Seeding Density | 1. Optimize cell number: Ensure the cell seeding density is optimal for the duration of the assay to avoid overgrowth or cell death due to nutrient depletion. |
Issue 2: High variability between replicate wells in a Na+/K+-ATPase inhibition assay.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Careful technique: Use proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes of concentrated stock solutions. |
| Uneven Cell Plating | 1. Proper cell suspension: Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. |
| Edge Effects | 1. Avoid outer wells: Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, which can concentrate the compound and affect results. Fill the outer wells with sterile PBS or media. |
| Incomplete Mixing | 1. Gentle mixing: After adding this compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution of the compound. |
Data Presentation
While specific quantitative stability data for this compound is limited in the literature, the following table provides a general overview of factors affecting the stability of cardiac glycosides and similar natural compounds. The degradation kinetics often follow a first-order model.[5][6][9]
| Parameter | Condition | Effect on Stability | General Recommendation |
| pH | Acidic (< 4) or Alkaline (> 8) | Increased hydrolysis of glycosidic and ester bonds.[4] | Maintain pH between 6.8 and 7.4. |
| Temperature | Elevated (> 37°C) | Accelerated degradation rates.[5][7] | Maintain at the recommended incubation temperature (e.g., 37°C). Avoid temperature fluctuations. |
| Light | UV or prolonged direct light | Potential for photodegradation.[8] | Protect stock solutions and experimental plates from light. |
| Solvent | DMSO | Generally good for initial solubilization. | Use high-purity, anhydrous DMSO. Keep final concentration low (<0.5%).[8] |
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound against a cancer cell line.[10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (high purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Na+/K+-ATPase Inhibition Assay
This is a generalized protocol for measuring the inhibition of Na+/K+-ATPase activity.[12][13]
Materials:
-
Source of Na+/K+-ATPase (e.g., purified enzyme, cell membrane preparations)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
NaCl, KCl, MgCl₂, ATP, EDTA
-
This compound
-
Ouabain (as a positive control)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl, NaCl, KCl, MgCl₂, and EDTA at optimal concentrations.
-
Add the Na+/K+-ATPase enzyme preparation to the reaction mixture.
-
Add varying concentrations of this compound (or Ouabain) to the reaction tubes. Include a control without any inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Phosphate Detection:
-
Stop the reaction by adding a stop solution (e.g., SDS or trichloroacetic acid).
-
Add the colorimetric reagent (e.g., Malachite Green) to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
-
Data Analysis:
-
The Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of a saturating concentration of Ouabain (which completely inhibits the Na+/K+-ATPase).
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of this compound to the control activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
General workflow for in-vitro testing of this compound.
Troubleshooting logic for inconsistent this compound activity.
Plausible degradation pathways for this compound.
References
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Mechanism of Hydrolysis of Betanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds | MDPI [mdpi.com]
Technical Support Center: Addressing Interference in Tanghinin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the cytotoxicity of Tanghinin. Plant-derived compounds like this compound, a cardenolide glycoside with known cytotoxic properties, can present unique challenges in common colorimetric and fluorometric cytotoxicity assays.[1] This guide offers solutions to identify and mitigate potential artifacts and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a cardenolide glycoside isolated from the plant Cerbera manghas. It has demonstrated cytotoxic activities against various cancer cell lines, including oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer, making it a compound of interest for anticancer drug discovery.[1]
Q2: I'm observing an unexpected increase in signal (e.g., higher absorbance in an MTT assay) at high concentrations of my this compound extract. What could be the cause?
This is a common sign of assay interference. For plant-derived compounds, this can be due to:
-
Colorimetric Interference: If your this compound extract has a yellow or orange hue, it can absorb light at the same wavelength as the formazan (B1609692) product in MTT assays, leading to artificially high readings.[2]
-
Direct Reductant Activity: this compound, like other natural products with antioxidant properties, may directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[2][3][4][5] This chemical reduction leads to a false positive signal for cell viability.
Q3: How can I confirm if my this compound sample is interfering with the cytotoxicity assay?
Running cell-free controls is the most effective way to determine if your compound is interfering with the assay chemistry.[2] Key controls include:
-
Compound-Only Control: Incubate your this compound extract in cell culture medium without cells to check for intrinsic color.
-
Cell-Free Reagent Reduction Control: Incubate your this compound extract with the assay reagent (e.g., MTT) in cell-free medium to see if the compound directly reduces the reagent.
Q4: Are there alternative assays that are less prone to interference from plant-derived compounds?
Yes, if you suspect interference, consider using an orthogonal assay that measures a different cell death marker. Good alternatives include:
-
LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells. However, be aware that some compounds can inhibit LDH enzyme activity or bind to the enzyme, so appropriate controls are still necessary.[3][4][6]
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP as an indicator of metabolically active cells. These luminescent assays are generally less susceptible to colorimetric interference.
-
Real-Time Live-Cell Imaging: Allows for direct observation of cell morphology, proliferation, and cell death over time, providing a more direct measure of cytotoxicity.
Q5: My this compound sample has poor solubility in my cell culture medium. How can I address this?
Poor solubility can lead to precipitation, which can interfere with plate reader measurements and cause inconsistent results.[7] To improve solubility:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO and then dilute it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Optimize Media Formulation: The pH and salt concentration of the cell culture medium can affect the solubility of your compound.[7] Consider using a simpler, serum-free medium for the assay if possible.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to dissolve small precipitates.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.
| Observed Problem | Potential Cause | Recommended Action |
| Increased absorbance/fluorescence with increasing this compound concentration in an MTT/Resazurin assay. | 1. Colorimetric Interference: The inherent color of the this compound extract is absorbing light at the assay wavelength.[2][8] 2. Direct Reagent Reduction: this compound is chemically reducing the assay reagent.[2][5] | 1. Run a "Compound-Only" control (this compound in media, no cells) and subtract the background absorbance from your experimental wells.[8] 2. Perform a cell-free assay with this compound and the assay reagent to confirm direct reduction.[2] If positive, switch to a non-redox-based assay (e.g., ATP-based assay or LDH assay). |
| Lower than expected cytotoxicity, or results do not correlate with other assays. | Metabolic Interference: this compound may be altering the metabolic state of the cells (e.g., stimulating mitochondrial activity) without being cytotoxic, leading to a higher viability reading in metabolic assays like MTT.[2] | Use an orthogonal assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay), to confirm the cytotoxic effect. |
| High variability between replicate wells. | 1. Compound Precipitation: this compound is not fully soluble in the cell culture medium and is precipitating out over time.[7] 2. Uneven Cell Seeding: Inconsistent number of cells plated in each well.[9] | 1. Visually inspect the wells for precipitation. Optimize the solvent and final concentration. Consider pre-warming the media before adding the compound stock.[7] 2. Ensure a homogenous cell suspension before and during plating. |
| Lower than expected LDH release, even with visible cell death. | LDH Inhibition or Binding: this compound or other components in the extract may be inhibiting the LDH enzyme or binding to it, preventing its detection.[3][4] | Run a control where you lyse the cells to release a known amount of LDH and then add your this compound extract to see if the signal is diminished. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces the MTT reagent.
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.
-
Add MTT reagent to each well at the same concentration used in your cytotoxicity assay.
-
Incubate the plate for the same duration as your standard assay (e.g., 2-4 hours) at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analyze the results: A dose-dependent increase in absorbance in the absence of cells indicates direct MTT reduction by this compound.[2]
Protocol 2: Compound Colorimetric Interference Control
This protocol assesses the intrinsic color of your this compound solution.
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate.
-
Incubate the plate under the same conditions as your cytotoxicity assay.
-
Read the absorbance at the same wavelength used for your assay.
-
Analyze the results: The absorbance values obtained should be subtracted from the corresponding wells in your main experiment to correct for colorimetric interference.[8]
Signaling Pathways and Workflows
This compound's Putative Mechanism of Action
As a cardenolide glycoside, this compound is expected to inhibit the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing an influx of calcium. Elevated intracellular calcium can trigger various downstream signaling pathways, ultimately leading to apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Troubleshooting Assay Interference
The following workflow provides a logical sequence of experiments to identify and mitigate interference in cytotoxicity assays.
Caption: Workflow for troubleshooting interference in cytotoxicity assays.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
Technical Support Center: Optimizing Tanghinin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tanghinin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a cardenolide glycoside, a class of naturally occurring compounds that have shown cytotoxic activities against various cancer cell lines, including oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer.[1] Like many natural products, this compound can exhibit poor aqueous solubility, which presents a significant challenge in cell-based assays. If a compound precipitates in the cell culture medium, its effective concentration becomes unknown, and the precipitate itself can interfere with the assay, leading to inconsistent and unreliable results.[2]
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[3][4] While other solvents like ethanol (B145695) and methanol (B129727) can also be used, DMSO typically offers superior solubilizing capacity for this class of compounds.[4][5] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, it is generally recommended to keep the final DMSO concentration at or below 0.5%.[4][6][7] However, the tolerance to DMSO can vary significantly between cell types.[8][9] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where no significant effect on cell viability or function is observed.
Q4: My this compound solution precipitates when I add it to the cell culture medium. What is happening and how can I fix it?
This is a common issue known as "crashing out," which occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium.[3] The dramatic increase in solvent polarity causes the compound to precipitate. Here are several troubleshooting steps to address this:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated DMSO stock in pure DMSO before the final dilution into the aqueous medium. This can prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[3]
-
Order of Addition: Always add the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium, not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, ensure rapid and uniform dispersion by vortexing or pipetting vigorously.[3]
-
Lower the Final Concentration: The simplest solution may be to reduce the final concentration of this compound in your assay.[6]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes help in dissolving the precipitate. However, be cautious as prolonged heat can degrade some compounds.[3][10]
-
Sonication: Using a water bath sonicator for a short period (5-10 minutes) can help break up precipitate particles and aid in redissolving the compound.[3]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible assay results. | - Compound precipitation in the culture medium. - Inaccurate final concentration of the compound. - Solvent toxicity at the concentration used. | - Visually inspect wells for any signs of precipitation. - Follow the recommended procedures for preparing working solutions to avoid precipitation. - Perform a vehicle control to assess solvent effects. - Determine the solubility limit in your specific medium by serial dilution and turbidity measurement.[10] |
| Observed cytotoxicity in vehicle control wells. | - The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | - Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.5% for DMSO). - Perform a dose-response curve for the solvent alone to determine the IC50 and non-toxic concentration range for your specific cell line.[7][8] |
| Difficulty dissolving the this compound powder. | - Inappropriate solvent selection. - Low-quality or hydrated solvent. | - Use high-purity, anhydrous DMSO as the primary solvent. - Gentle warming (to 37°C) or brief sonication can aid dissolution.[3][10] |
Data Presentation: Solvent Cytotoxicity
The following table summarizes the recommended maximum concentrations of common solvents for various cancer cell lines to minimize solvent-induced toxicity. It is crucial to determine the specific tolerance of your cell line.
| Solvent | Cell Line | Recommended Max. Concentration (% v/v) | Notes |
| DMSO | General | ≤ 0.5 | A widely accepted general guideline.[6][7] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15 - 0.6 | This range showed minimal toxicity in these cell lines.[11] | |
| MCF-7 | < 0.3125 | Showed increased sensitivity at 0.3125% after 48h.[8][9] | |
| A549 (Lung Cancer) | < 1.0 | Higher concentrations can lead to cell damage.[12][13] | |
| Ethanol | General | ≤ 0.5 | Generally well-tolerated at this concentration.[7] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | ≤ 1.25 | Showed non-toxic effects at these concentrations.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (C₃₂H₄₆O₁₀: 590.7 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 590.7 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) to aid dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a final working solution from a 10 mM DMSO stock.
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This helps prevent precipitation upon dilution in aqueous media.[3]
-
Prepare Final Aqueous Solution: Pre-warm the cell culture medium to 37°C.
-
Dilution: Add a small volume of the final DMSO intermediate to the pre-warmed cell culture medium to achieve the desired final this compound concentration. Crucially, the final DMSO concentration should not exceed the predetermined non-toxic limit for your cell line (e.g., 0.5%).
-
Rapid Mixing: Immediately after adding the DMSO intermediate, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Mandatory Visualizations
Signaling Pathways Affected by Cardiac Glycosides like this compound
Cardiac glycosides, including this compound, primarily exert their effects by inhibiting the Na+/K+-ATPase pump. This leads to alterations in intracellular ion concentrations and the modulation of various downstream signaling pathways that are critical in cancer cell survival and proliferation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Na+/K+-ATPase inhibition by this compound and downstream pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 4. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Tanghinin during storage and analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tanghinin during storage and analysis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cardenolide glycoside, a class of naturally occurring compounds known for their potent biological activities, including cytotoxic effects against various cancer cell lines.[1] Like other cardiac glycosides, this compound possesses a complex structure, including a steroid nucleus, a lactone ring, and a sugar moiety with an acetate (B1210297) ester. This complexity makes it susceptible to degradation under various environmental conditions, which can impact its purity, potency, and the reproducibility of experimental results.
Q2: What are the primary pathways through which this compound can degrade?
Based on the chemical structure of this compound, the primary degradation pathways are expected to be:
-
Hydrolysis of the Glycosidic Bond: The linkage between the steroid aglycone and the sugar moiety can be cleaved, particularly under acidic conditions.[2] This would result in the formation of the aglycone (tanghinigenin) and the sugar derivative.
-
Hydrolysis of the Acetate Ester: The acetate ester on the sugar moiety is susceptible to hydrolysis, especially under basic conditions, which would yield a deacetylated form of this compound.[3][4][5]
-
Lactone Ring Opening: While generally more stable, the butenolide lactone ring characteristic of cardenolides can potentially undergo opening under strong alkaline conditions.
Q3: What are the optimal conditions for storing this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. |
| Light | Protect from light (store in an amber vial or a dark place) | Prevents potential photolytic degradation. |
| Atmosphere | Store in a tightly sealed container, consider purging with an inert gas (e.g., argon or nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Form | As a dry powder | More stable than in solution. |
For short-term storage of solutions, use a non-aqueous, aprotic solvent and store at -20°C.
Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample has been stored improperly or for an extended period, you may be observing peaks corresponding to the aglycone, the deacetylated form, or other degradation products.
-
Impurities from the Starting Material: The initial this compound sample may contain impurities from the extraction and purification process.
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
To troubleshoot, you should:
-
Verify the purity of your this compound standard.
-
Review your storage and sample preparation procedures.
-
Run a blank (solvent only) to check for system contamination.
-
Perform a forced degradation study (see protocol below) to generate and identify potential degradation products.
Troubleshooting Guides
Issue: Loss of this compound Potency in Biological Assays
-
Possible Cause 1: Degradation during storage.
-
Solution: Review your storage conditions against the recommendations in the FAQ. If not stored correctly, obtain a fresh, properly stored sample.
-
-
Possible Cause 2: Degradation in the assay medium.
-
Solution: Assess the pH and temperature of your assay buffer. If the conditions are harsh (e.g., highly acidic or basic, high temperature), they may be causing degradation. Consider preparing fresh solutions of this compound immediately before use.
-
Issue: Poor Reproducibility of Analytical Results
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure that your sample preparation protocol is standardized, including the solvent used, concentration, and the time between preparation and analysis.
-
-
Possible Cause 2: Degradation after sample preparation.
-
Solution: Analyze samples as quickly as possible after they are prepared. If samples must be stored in solution, keep them at low temperatures and protected from light.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, store the solid this compound in its original tightly sealed container at -20°C or below, protected from light.
-
Preparation of Stock Solutions:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a controlled environment with low humidity.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions:
-
Tightly seal the vials and store them at -20°C or -80°C.
-
For working solutions, fresh dilutions from the stock solution are recommended for each experiment.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 218-222 nm, which is the characteristic absorption wavelength for the cardenolide lactone ring.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a known concentration.
Protocol 3: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 1:1).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified times and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
Separately, store a solution of this compound in a stable solvent under the same conditions.
-
After the incubation period, cool the samples and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
Data Presentation
Table 1: Predicted Degradation of this compound Under Forced Conditions
| Stress Condition | Expected Primary Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the glycosidic bond | Tanghinigenin (aglycone) + Sugar Moiety |
| Basic Hydrolysis | Hydrolysis of the acetate ester | Deacetyl-Tanghinin |
| Oxidative | Potential oxidation of the steroid nucleus or sugar | Oxidized derivatives of this compound |
| Thermal | General degradation, potential for multiple pathways | Various degradation products |
| Photolytic | Potential for various light-induced reactions | Photodegradation products |
Visualizations
Caption: Predicted primary degradation pathways of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. "Ester hydrolysis of cellulose acetate and cellulose acetate phthalate " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 6. resolvemass.ca [resolvemass.ca]
Minimizing cross-reactivity in Tanghinin immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cross-reactivity in Tanghinin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity occurs when an antibody, intended to bind exclusively to a specific molecule (in this case, this compound), also binds to other, structurally similar molecules. This is a significant concern for this compound, a cardenolide glycoside, because numerous other cardiac glycosides and their metabolites share a similar steroidal backbone and lactone ring structure.[1][2] This can lead to inaccurate quantification, false-positive results, and an overestimation of this compound concentration in a sample.[3]
Q2: Which compounds are most likely to cross-react with a this compound immunoassay?
A2: Compounds with high structural similarity to this compound are the most likely to cause cross-reactivity. This compound consists of a steroid nucleus, a sugar moiety, and a lactone group.[1][4] Therefore, other cardenolide glycosides, such as Digoxin (B3395198), Digitoxin (B75463), and Oleandrin, as well as metabolites of this compound (e.g., Desacetyl-tanghinin), are potential cross-reactants. The degree of cross-reactivity will depend on the specific antibody used in the assay.[5][6]
Q3: How can I determine the specificity of my anti-Tanghinin antibody?
A3: The specificity of your antibody should be determined by testing it against a panel of structurally related compounds. This is typically done using a competitive ELISA format where you assess the ability of each potential cross-reactant to displace the binding of the antibody to the target antigen (this compound).[7] A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q4: What are the key steps in an immunoassay protocol to optimize for specificity and reduce cross-reactivity?
A4: To enhance specificity, several aspects of the immunoassay can be optimized:
-
Antibody Selection: Whenever possible, use a monoclonal antibody as the primary antibody due to its high specificity for a single epitope.[3]
-
Assay Conditions: Optimize parameters such as incubation times, temperature, pH, and buffer composition.[7]
-
Blocking: Use effective blocking agents to prevent non-specific binding of antibodies to the microplate surface.
-
Washing: Implement thorough washing steps to remove unbound and weakly bound molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Insufficient blocking. 2. Excessive antibody concentration. 3. Inadequate washing. | 1. Test different blocking buffers (e.g., BSA, non-fat dry milk at various concentrations). 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number of wash steps and/or the volume of wash buffer. |
| Poor standard curve | 1. Improper dilution of standards. 2. Degraded this compound standard. 3. Pipetting errors. | 1. Prepare fresh serial dilutions of the standard for each assay. 2. Use a fresh, properly stored this compound standard. 3. Ensure pipettes are calibrated and use proper pipetting technique. |
| Inconsistent results (High CV%) | 1. Inconsistent incubation times or temperatures. 2. Pipetting variability. 3. Plate stacking during incubation leading to uneven temperature distribution. | 1. Ensure uniform incubation conditions for all wells. 2. Be precise and consistent with all pipetting steps. 3. Avoid stacking plates during incubation. |
| Suspected cross-reactivity (falsely high readings) | 1. Presence of structurally similar compounds in the sample. 2. Non-specific binding of the antibody. | 1. Pre-treat the sample to remove potential cross-reactants (e.g., via solid-phase extraction). 2. Perform a cross-reactivity assessment as detailed in the protocols below. 3. Optimize assay conditions (pH, ionic strength) to favor specific binding.[7] |
Data Presentation: Cross-Reactivity in Cardiac Glycoside Immunoassays
While specific cross-reactivity data for this compound immunoassays is not widely published, the following table provides an example of how to present such data, using published values from various Digoxin immunoassays as a reference. This illustrates the typical cross-reactivity profiles observed for this class of compounds. Researchers should generate a similar table for their specific anti-Tanghinin antibody.
Table 1: Example Cross-Reactivity of Various Digoxin Immunoassays with Other Cardiac Glycosides and Metabolites.
| Compound | Class | Assay 1 (% Cross-Reactivity) | Assay 2 (% Cross-Reactivity) | Assay 3 (% Cross-Reactivity) |
| Digoxin | Cardenolide | 100 | 100 | 100 |
| Digitoxin | Cardenolide | 10 - 25 | 5 - 15 | 8 - 20 |
| Deslanoside | Cardenolide | 70 - 90 | 60 - 85 | 75 - 95 |
| β-Methyldigoxin | Digoxin Derivative | ~88 | Not Reported | ~85 |
| Digoxigenin | Aglycone | 0.7 - 108 | 5 - 153 | 1 - 100 |
| Oleandrin | Cardenolide | Variable | Variable | Variable |
| Convallatoxin | Cardenolide | Variable | Variable | Variable |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[6][8][9][10] The actual cross-reactivity will vary significantly depending on the specific antibody and assay conditions.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol describes a standard competitive ELISA for the quantification of this compound in a sample.
-
Plate Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare standards with known concentrations of this compound and your unknown samples. In a separate plate or tubes, pre-incubate the standards/samples with a limited amount of anti-Tanghinin antibody for 1 hour at 37°C.
-
Incubation: Add the pre-incubated antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample/standard competes with the immobilized this compound-protein conjugate for binding to the antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that recognizes the primary anti-Tanghinin antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB). A color will develop, and the intensity will be inversely proportional to the amount of this compound in the sample.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration for the standards. Use this curve to determine the concentration of this compound in the unknown samples.
Protocol 2: Determining Antibody Cross-Reactivity
This protocol is designed to assess the specificity of the anti-Tanghinin antibody.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reacting compound (e.g., Digitoxin, Oleandrin, etc.). The concentration range should typically be wider than that of the this compound standard curve (e.g., 10-100 fold higher).[11]
-
Run Competitive ELISA: Follow the Competitive ELISA protocol (Protocol 1) as described above. Run the this compound standard curve in parallel with the dilution series of each potential cross-reactant on the same plate.
-
Data Analysis and Calculation:
-
For the this compound standard curve and for each cross-reactant curve, determine the concentration that causes 50% inhibition of the maximum signal (IC50). This is the concentration at 50% B/B₀.[11]
-
Calculate the percent cross-reactivity for each compound using the following formula:[12]
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
-
Visualizations
Signaling Pathway: Inhibition of Na+/K+-ATPase by this compound
Cardiac glycosides like this compound exert their effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This leads to an increase in intracellular calcium, which enhances myocardial contractility.
Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.
Experimental Workflow: Cross-Reactivity Assessment
The following diagram outlines the logical flow for assessing and mitigating cross-reactivity in a this compound immunoassay.
Caption: Workflow for assessing and addressing immunoassay cross-reactivity.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Cross-reactivity of anti-digoxin antibodies with digitoxin depends on tracer structure. | Semantic Scholar [semanticscholar.org]
- 6. Rapid Detection of Convallatoxin Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery-sci.com [discovery-sci.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
Technical Support Center: Refining Purification Protocols for Tanghinin Isomers
Welcome to the technical support center for the purification of Tanghinin and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I need to separate?
A1: The primary isomer of this compound is deacetylthis compound (B1259445). This compound is an acetylated cardenolide glycoside. Its counterpart, deacetylthis compound, is also present in the extracts from Cerbera manghas seeds.[1][2] Therefore, a key objective of the purification protocol is to separate this compound from deacetylthis compound and other related cardiac glycosides like neriifolin (B146818) and cerberin (B1668401) that are often present in the crude extract.[1][2]
Q2: What is the general workflow for purifying this compound and its isomers?
A2: A typical workflow involves initial extraction from the plant material, followed by a preliminary purification step, and concluding with a high-resolution preparative chromatography stage.
Q3: Which analytical techniques are best for identifying this compound and its isomers?
A3: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly effective method for the identification and quantification of this compound and its isomers. Specifically, UHPLC with Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) detection can provide accurate mass data for confident identification.[1][2]
| Compound | m/z (M+H)+ |
| This compound | 591.3169 |
| Deacetylthis compound | 549.3055 |
| Neriifolin | 535.3259 |
| Cerberin | 577.3375 |
Troubleshooting Guides
Issue 1: Poor Resolution of this compound and Deacetylthis compound Peaks in Preparative HPLC
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase is critical for separating structurally similar isomers.
-
Solution: Optimize the mobile phase gradient. A common mobile phase for cardiac glycoside separation is a gradient of acetonitrile (B52724) and water or methanol and water.[3][4] Start with a shallow gradient to maximize the separation of closely eluting peaks. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by ensuring consistent ionization of the analytes.[5]
-
-
Incorrect Stationary Phase: The choice of HPLC column is crucial for achieving selectivity between isomers.
-
Suboptimal Flow Rate and Temperature: These parameters can influence peak broadening and resolution.
-
Solution: For preparative HPLC, a lower flow rate can sometimes improve resolution, although it will increase the run time. Maintaining a constant and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reproducibility.
-
| Parameter | Recommendation |
| Column | C18, 5-10 µm particle size, ≥20 mm ID |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low %B (e.g., 20-30%) and increase gradually to elute compounds. |
| Flow Rate | Dependent on column diameter, typically 15-50 mL/min for preparative scale. |
| Detection | UV at 219-220 nm.[1][3] |
Issue 2: Peak Tailing in Chromatograms
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.
-
Solution: Add a competing acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.[5]
-
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase). If the problem persists, the column may need to be replaced.
-
Issue 3: Low Yield of Purified Isomers
Possible Causes and Solutions:
-
Inefficient Initial Extraction: The initial extraction from the plant material may not be optimal.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Use a suitable solvent such as methanol or ethanol (B145695), and consider techniques like sonication or Soxhlet extraction to improve efficiency.[6]
-
-
Loss of Compound During Preliminary Purification: The use of macroporous resins or other column chromatography for initial cleanup can lead to sample loss if not optimized.
-
Solution: Carefully select the macroporous resin and the elution solvents. Perform a small-scale trial to determine the optimal elution conditions for this compound and its isomers before proceeding with the bulk sample.
-
-
Suboptimal Fraction Collection in Preparative HPLC: Incorrectly set fraction collection parameters can lead to the loss of the target compounds.
-
Solution: Ensure the fraction collector is properly calibrated and that the collection window is set appropriately based on the retention times of the target peaks from analytical runs.
-
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Cardiac Glycosides
-
Extraction:
-
Grind dried and defatted Cerbera manghas seeds into a fine powder.
-
Extract the powder with 70% methanol or ethanol at room temperature with stirring for 24 hours. Repeat the extraction three times.[6]
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Preliminary Purification using Macroporous Resin:
-
Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-16).
-
Wash the column with water to remove highly polar impurities.
-
Elute the cardiac glycosides with a stepwise gradient of methanol or ethanol in water.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound and its isomers.
-
Pool the relevant fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC for Isomer Separation
-
Sample Preparation: Dissolve the enriched fraction from the preliminary purification in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-40 min: 30-60% B
-
40-45 min: 60-90% B
-
45-50 min: 90% B
-
50-55 min: 90-30% B
-
55-60 min: 30% B
-
-
Flow Rate: 20 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 1-5 mL (depending on sample concentration).
-
Detection: UV at 220 nm.[1]
-
-
Fraction Collection: Collect fractions corresponding to the peaks of this compound and deacetylthis compound.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. Analyze the purity of the isolated isomers using analytical HPLC or UHPLC-MS.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
Welcome to the technical support center for the chromatographic analysis of Tanghinin and its related cardiac glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the resolution and accuracy of your chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound and other structurally similar cardiac glycosides.
Q1: I am observing poor resolution between this compound and other cardiac glycosides. What are the likely causes and how can I improve the separation?
A1: Poor resolution is a common challenge due to the structural similarity of cardiac glycosides. Several factors could be contributing to this issue.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio and the type of organic modifier are critical.
-
Solution: Methodically adjust the mobile phase composition. If using a gradient, try altering the slope. A shallower gradient can often improve the separation of closely eluting peaks. Consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter selectivity.
-
-
Incorrect pH of the Mobile Phase: The pH can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Solution: Incorporate a buffer into the aqueous portion of your mobile phase. Small adjustments in pH can significantly impact retention and resolution.
-
-
Column Inefficiency: The column may be degraded or not suitable for the separation.
-
Solution: Ensure you are using a high-efficiency column, such as one packed with smaller particles (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC). If the column is old, its performance may be compromised; replace it with a new one. A C18 column is a common choice for cardiac glycoside separation.
-
-
High Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution.
-
Solution: Reduce the flow rate. This allows more time for the analytes to interact with the stationary phase, often leading to better separation.
-
Q2: My peaks for this compound are showing significant tailing. What causes this and how can I fix it?
A2: Peak tailing can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the cardiac glycosides.
-
Solution: Use an end-capped column. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q3: I am experiencing inconsistent retention times for this compound in my HPLC runs. What should I investigate?
A3: Drifting retention times can make peak identification and quantification unreliable. The issue often lies with the stability of the HPLC system.
Possible Causes & Solutions:
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component or inadequate mixing.
-
Solution: Ensure your mobile phase is well-mixed and degassed. Keep the solvent reservoirs capped to minimize evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout your analytical run.
-
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of each run.
-
Solution: Increase the column equilibration time before injecting your sample.
-
Q4: How can I minimize matrix effects when analyzing this compound from plant extracts?
A4: Matrix effects, where other components in the sample interfere with the detection of the analyte, are a common problem with complex samples like plant extracts.
Possible Causes & Solutions:
-
Co-eluting Compounds: Other compounds from the plant extract may elute at the same time as this compound, suppressing or enhancing its signal in the detector.
-
Solution: Improve the sample preparation process. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and removing interfering compounds. Liquid-liquid extraction (LLE) can also be used.
-
-
Ion Suppression in Mass Spectrometry: If using an LC-MS system, co-eluting matrix components can interfere with the ionization of this compound in the ion source.
-
Solution: In addition to better sample cleanup, consider using a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
Quantitative Data Summary
The following table provides an illustrative example of chromatographic data for the separation of this compound and related cardiac glycosides. Note: Actual retention times and resolution values will vary depending on the specific HPLC/UHPLC system, column dimensions, and exact mobile phase conditions used.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Deacetylthis compound | 8.5 | - | 1.1 |
| Neriifolin | 9.2 | 2.1 | 1.2 |
| This compound | 10.1 | 2.5 | 1.1 |
| Cerberin | 11.0 | 2.3 | 1.2 |
Experimental Protocols
Protocol 1: Sample Preparation from Cerbera odollam Seeds
-
Grinding: Grind the dried seeds of Cerbera odollam into a fine powder.
-
Extraction: Perform a solvent extraction using a mixture of methanol and water (e.g., 80:20 v/v). Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) Cleanup (Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the filtered extract onto the cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities. d. Elute the cardiac glycosides with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Protocol 2: UHPLC-PDA-MS Method for the Analysis of this compound and Related Glycosides
-
Instrumentation: A UHPLC system coupled to a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30-70% B (linear gradient)
-
12-14 min: 70-95% B (linear gradient)
-
14-16 min: 95% B (hold)
-
16-16.1 min: 95-30% B (return to initial conditions)
-
16.1-20 min: 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
PDA Detection: 210-400 nm, with quantification at 220 nm.
-
Mass Spectrometry Detection (Positive Ion Mode):
-
Scan Range: m/z 100-1000
-
Targeted Ions (as [M+H]⁺):
-
This compound: m/z 591.3169
-
Neriifolin: m/z 535.3259
-
Cerberin: m/z 577.3375
-
Deacetylthis compound: m/z 549.3055
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
Dealing with low recovery of Tanghinin during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Tanghinin during sample preparation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction, purification, and quantification of this compound.
Q1: My this compound recovery is consistently low. What are the primary factors I should investigate?
A1: Low recovery of this compound, a cardenolide glycoside, can be attributed to several factors throughout the sample preparation workflow. The most critical areas to examine are the initial extraction process, potential degradation of the analyte, and losses during purification steps. Incomplete extraction from the plant matrix is a common issue, often stemming from the use of an inappropriate solvent or an inefficient extraction technique.[1] this compound's stability is also a key concern; it can degrade due to unfavorable temperature, pH, or exposure to light.[2][3]
Q2: Which extraction solvent is optimal for maximizing this compound yield from Cerbera manghas?
A2: The choice of solvent is critical for efficient extraction. For cardiac glycosides, polar organic solvents are generally effective. Studies on related compounds have shown that hydroethanolic solutions (e.g., 70% v/v aqueous methanol) are effective for extracting cardiac glycosides.[4] One study on Cerbera manghas leaf extracts found that 70% methanol (B129727) used with Ultrasonic Assisted Extraction (UAE) provided the best yield for alkaloids, a class of compounds that includes glycosides.[5] For a starting point, a 70% methanol or ethanol (B145695) solution is recommended. It is advisable to perform small-scale pilot extractions with a few different solvent systems to determine the optimal choice for your specific plant material.
Q3: Could my extraction method be the cause of low recovery? What methods are recommended?
A3: Yes, the extraction method significantly impacts yield. While traditional methods like maceration can be effective, they are often time-consuming.[6] Modern techniques such as Ultrasonic-Assisted Extraction (UAE) can enhance extraction efficiency by improving solvent penetration into the plant tissue.[5] For cardiac glycosides, reflux extraction has also been shown to provide maximum yields, though care must be taken to avoid thermal degradation.[7] When developing a protocol, consider a comparative study between maceration and UAE to optimize recovery.
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: this compound, like many cardiac glycosides, is susceptible to degradation. To mitigate this, consider the following precautions:
-
Temperature: Perform extractions at room temperature or below if possible. If heating is necessary, use the lowest effective temperature and minimize the duration.[1][8] High temperatures can lead to the degradation of glycosides.[2] Drying the plant material at high temperatures (85-90°C) before extraction can help deactivate enzymes that might otherwise degrade the target compound.[9]
-
pH: The stability of glycosides can be pH-dependent.[2][3] It is advisable to work in neutral or slightly acidic conditions. Using acidified solvents (e.g., with 0.1% HCl) can improve the stability of some glycosides.[10]
-
Light: Protect samples from direct light exposure throughout the experimental process, as UV radiation can degrade complex organic molecules.[11]
Q5: I'm losing my compound during the purification step. What can I do?
A5: Purification, particularly with techniques like Solid-Phase Extraction (SPE), is a common step where analyte loss occurs. To improve recovery during SPE:
-
Sorbent Selection: For cardiac glycosides, a reversed-phase (e.g., C18) sorbent is typically appropriate.[4]
-
Method Optimization: A standard SPE workflow involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte. Each of these steps must be optimized.
-
Conditioning: Ensure the sorbent is properly activated, typically with methanol followed by water.[12]
-
Sample Loading: The sample should be dissolved in a solvent that promotes binding to the sorbent (a "weak" solvent in reversed-phase).
-
Washing: Use a solvent that is strong enough to remove interferences but weak enough to not elute the this compound. This may require testing different percentages of organic solvent in water.
-
Elution: Use a solvent that is strong enough to desorb the this compound from the sorbent. This is typically a higher concentration of organic solvent, such as acetonitrile (B52724) or methanol.
-
Quantitative Data Summary
The following table summarizes quantitative data on this compound and related compounds from the literature to provide a benchmark for expected yields.
| Compound | Plant Source | Plant Part | Extraction/Quantification Method | Concentration (µg/g of dry weight) | Reference |
| This compound | Cerbera manghas | Seed (dried, ripe) | UHPLC-PDA-MS | 621.4 | [13] |
| This compound | Cerbera manghas | Seed (fresh, unripe) | UHPLC-PDA-MS | 3.5 | [13] |
| Deacetylthis compound (B1259445) | Cerbera manghas | Seed (dried, ripe) | UHPLC-PDA-MS | 1209.1 | [13] |
| Neriifolin | Cerbera manghas | Seed (dried, ripe) | UHPLC-PDA-MS | 804.2 | [13] |
| Cerberin | Cerbera manghas | Seed (dried, ripe) | UHPLC-PDA-MS | 285.9 | [13] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Cerbera manghas Seeds
This protocol is a generalized procedure based on common methods for cardiac glycoside extraction.
1. Sample Preparation:
- Dry the Cerbera manghas seeds at 40-50°C to a constant weight to prevent enzymatic degradation.[1] For enhanced enzyme deactivation, a higher temperature of 85-90°C can be used.[9]
- Grind the dried seeds into a fine powder to increase the surface area for extraction.[1]
2. Extraction (Choose one method):
- Maceration:
- Soak the powdered plant material in 70% methanol (1:10 w/v).[5]
- Agitate the mixture periodically for 24-48 hours at room temperature, protected from light.[14]
- Filter the extract to separate the supernatant from the solid plant material.
- Ultrasonic-Assisted Extraction (UAE):
- Suspend the powdered plant material in 70% methanol (1:10 w/v) in a flask.[5]
- Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[4]
- Filter the extract.
3. Concentration:
- Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
- This will yield a crude extract.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol outlines a general procedure for purifying the crude extract.
1. Materials:
- Reversed-phase C18 SPE cartridge.
- Methanol (HPLC grade).
- Acetonitrile (HPLC grade).
- Deionized water.
- Crude this compound extract.
2. Procedure:
- Sample Pre-treatment: Dissolve the crude extract in a small volume of the mobile phase used for HPLC analysis or a weak solvent mixture (e.g., 10% methanol in water).[15]
- Conditioning: Condition the C18 cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.[12]
- Sample Loading: Load the dissolved crude extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min).[12]
- Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.
- Elution: Elute the this compound from the cartridge with 2-3 column volumes of a stronger solvent (e.g., 80-100% methanol or acetonitrile). Collect this fraction for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 7. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of heating, UV irradiation and pH on stability of the anthocyanin copigment complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Comparative Analysis of Tanghinin and Digoxin Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of two cardiac glycosides, Tanghinin and digoxin (B3395198). While both compounds exhibit potential as anti-cancer agents, their cytotoxic profiles and mechanisms of action present distinct characteristics.
Digoxin, a well-studied cardiac glycoside, has demonstrated cytotoxic effects across a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular calcium levels, which in turn triggers a cascade of signaling events culminating in apoptosis (programmed cell death). In contrast, detailed quantitative data on the cytotoxicity of this compound, another cardenolide glycoside isolated from Cerbera manghas, is less abundant in publicly available literature, precluding a direct, comprehensive comparison under identical experimental conditions.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Digoxin | HT-29 | Human Colon Cancer | 0.1 - 0.3 | [1] |
| MDA-MB-231 | Human Breast Cancer | 0.1 - 0.3 | [1] | |
| OVCAR3 | Human Ovarian Cancer | 0.1 - 0.3 | [1] | |
| MDA-MB-435 | Human Melanoma | 0.1 - 0.3 | [1] | |
| H1299 | Human Non-small Cell Lung Cancer | 0.46 | [1] | |
| A549 | Human Lung Carcinoma | Not specified | [2] | |
| HeLa | Human Cervical Cancer | Not specified | [3] | |
| SK-Mel-28 | Human Melanoma | Not specified | [4] | |
| RPMI-7951 | Human Melanoma | Not specified | [4] | |
| This compound | KB | Oral Human Epidermoid Carcinoma | Not specified | [5][6] |
| BC | Human Breast Cancer | Not specified | [5][6] | |
| NCI-H187 | Human Small Cell Lung Cancer | Not specified | [5][6] |
Note: The lack of specific IC50 values for this compound in the cited literature prevents a direct quantitative comparison with digoxin.
Mechanisms of Cytotoxicity and Signaling Pathways
Digoxin:
The cytotoxic effects of digoxin are primarily initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase. This action disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium is a key trigger for apoptosis, activating various downstream signaling pathways.
Several signaling pathways have been implicated in digoxin-induced cytotoxicity, including:
-
Src-related signaling pathways: Digoxin can suppress the activity of Src, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR pathway: This pathway is central to cell growth, survival, and metabolism. Digoxin has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the induction of autophagy and apoptosis.[7]
-
NF-κB pathway: Digoxin can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[1]
-
Caspase activation: The apoptotic cascade initiated by digoxin ultimately leads to the activation of effector caspases, such as caspase-3 and caspase-9, which are responsible for the execution phase of apoptosis.[1]
Caption: Digoxin's cytotoxic signaling pathway.
This compound:
The precise molecular mechanisms underlying this compound's cytotoxicity are not as well-elucidated as those of digoxin. As a cardenolide glycoside, it is presumed to share the fundamental mechanism of Na+/K+-ATPase inhibition. However, the specific downstream signaling pathways and molecular targets that are modulated by this compound to induce cell death in cancer cells require further investigation. Its documented activity against oral human epidermoid carcinoma, human breast cancer, and human small cell lung cancer cells suggests it is a promising candidate for further anti-cancer research.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments used to assess cytotoxicity. Specific details may vary between laboratories and should be optimized for the cell lines and compounds being tested.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or digoxin for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with the test compounds, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity and compare it to that of untreated control cells.
Caption: General experimental workflow.
Conclusion
Both this compound and digoxin, as cardiac glycosides, exhibit cytotoxic properties against cancer cells. Digoxin's mechanism, centered on Na+/K+-ATPase inhibition and the subsequent disruption of ion homeostasis and activation of apoptotic signaling pathways, is well-documented. While this compound is also known to be cytotoxic, a significant gap exists in the literature regarding its specific IC50 values across a range of cancer cell lines and a detailed understanding of its molecular mechanisms. The lack of direct comparative studies necessitates further research to fully elucidate the relative potency and therapeutic potential of this compound in comparison to digoxin. Future studies should focus on conducting head-to-head cytotoxic assays and in-depth mechanistic investigations to better position these compounds in the landscape of potential cancer therapeutics.
References
- 1. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New cytotoxic cardenolide glycoside from the seeds of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. portlandpress.com [portlandpress.com]
A Head-to-Head Comparison of Tanghinin and Ouabain: Unraveling the Mechanisms of Two Potent Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of Tanghinin and ouabain (B1677812), two potent cardiac glycosides. While ouabain is a well-characterized inhibitor of the sodium-potassium pump (Na+/K+-ATPase) with a extensively studied signaling cascade, this compound, a lesser-known cardiac glycoside isolated from Cerbera manghas, is presumed to share a similar primary mechanism of action. This comparison synthesizes the available experimental data to highlight their known and putative molecular interactions and downstream cellular effects.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
Both ouabain and this compound are classified as cardenolide glycosides, a class of naturally occurring compounds known to be potent inhibitors of the Na+/K+-ATPase enzyme.[1][2] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of most animal cells.
The established mechanism for cardiac glycosides involves binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated conformation, preventing its normal cycling and leading to the inhibition of its ion-pumping function. The consequences of this inhibition are a cascade of ionic events that are central to the cardiotonic and cytotoxic effects of these compounds.[2]
The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This rise in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane diminishes the driving force for the NCX, resulting in a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. It is this elevation in intracellular calcium that is primarily responsible for the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.[3]
Quantitative Comparison of Biological Activity
While extensive quantitative data is available for ouabain, specific inhibitory concentrations and binding affinities for this compound are not well-documented in publicly available literature. The cytotoxic effects of this compound against several cancer cell lines have been reported, implying potent biological activity.[1][4] For a direct comparison, the following table summarizes the known values for ouabain and provides a placeholder for future experimental data on this compound.
| Parameter | Ouabain | This compound | Reference |
| Molecular Target | Na+/K+-ATPase | Na+/K+-ATPase (presumed) | [2] |
| Binding Site | Extracellular domain of the α-subunit of Na+/K+-ATPase | Presumed to be the same as ouabain | [2] |
| IC50 for Na+/K+-ATPase Inhibition | Varies by isoform and species (e.g., low nanomolar for sensitive isoforms) | Not available | |
| Reported Biological Activities | Cardiotonic, cytotoxic, induction of signaling pathways | Cytotoxic against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) | [1][4][5] |
Beyond Ion Pump Inhibition: Intracellular Signaling Pathways
Recent research has revealed that the biological effects of cardiac glycosides like ouabain are not solely dependent on the inhibition of the Na+/K+-ATPase and the subsequent changes in ion concentrations. Ouabain has been shown to activate a complex network of intracellular signaling pathways by inducing a conformational change in the Na+/K+-ATPase, which then acts as a signal transducer.
Ouabain's Signaling Cascade:
Binding of ouabain to the Na+/K+-ATPase can trigger the activation of the non-receptor tyrosine kinase Src.[5] Activated Src can then phosphorylate and activate the Epidermal Growth Factor Receptor (EGFR), initiating a downstream signaling cascade that includes the Ras-Raf-MEK-ERK (MAPK) pathway.[5] This signaling can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis, and is thought to contribute to both the therapeutic and toxic effects of ouabain.
The signaling pathways activated by this compound have not yet been elucidated. However, given its structural classification as a cardenolide glycoside, it is plausible that it may also modulate similar signaling cascades. Further research is required to confirm this hypothesis.
Figure 1. Simplified signaling pathway activated by ouabain binding to the Na+/K+-ATPase.
Experimental Protocols for Comparative Analysis
To facilitate further research and a direct comparison between this compound and ouabain, the following section outlines key experimental methodologies.
Na+/K+-ATPase Inhibition Assay
This assay is fundamental to confirming the primary mechanism of action and determining the inhibitory potency (IC50) of the compounds.
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by measuring the difference in Pi released in the presence and absence of a saturating concentration of a known inhibitor, such as ouabain.
Protocol:
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or rat kidney or brain).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (this compound or ouabain) for a defined period.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Reaction Termination: Stop the reaction after a specific time by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. General workflow for an in vitro Na+/K+-ATPase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or ouabain for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.[6]
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation and activation of key proteins in signaling pathways.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or ouabain for various time points.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Src, Src, p-EGFR, EGFR, p-ERK, ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Both this compound and ouabain are potent cardiac glycosides that exert their primary biological effects through the inhibition of the Na+/K+-ATPase. While the mechanism of ouabain has been extensively studied, revealing a dual role in both ion homeostasis and intracellular signaling, the specific molecular interactions and downstream effects of this compound remain largely uncharacterized. The provided experimental protocols offer a framework for future studies to directly compare the potency and signaling effects of these two compounds. A thorough understanding of the similarities and potential differences in their mechanisms of action is crucial for evaluating their therapeutic potential and toxicological profiles. Further investigation into the quantitative aspects of this compound's interaction with the Na+/K+-ATPase and its influence on cellular signaling is warranted to fully elucidate its pharmacological properties.
References
- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of EGFR Signaling and Activation of Mitochondrial Apoptosis Contribute to Tanshinone IIA-Mediated Tumor Suppression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Inhibits Osteosarcoma Growth through a Src Kinase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating Tanshinones as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer potential of tanshinones, bioactive compounds derived from the medicinal plant Salvia miltiorrhiza, against established chemotherapeutic agents. It summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying molecular pathways to support further research and development in oncology.
Comparative Cytotoxicity Analysis
Tanshinones have demonstrated significant cytotoxic effects across a range of human cancer cell lines. This section compares the half-maximal inhibitory concentration (IC50) values of various tanshinones with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin (B142131). The data, presented in the tables below, highlights the differential sensitivity of cancer cell lines to these agents.
Table 1: IC50 Values of Tanshinones on Various Human Cancer Cell Lines (μM)
| Compound | Prostate (DU145) | Prostate (PC-3) | Breast (MCF-7) | Breast (MDA-MB-231) | Ovarian (Hey) | Ovarian (A2780) | Rhabdomyosarcoma (Rh30) | Cervical (HeLa) |
| Tanshinone I | ~3-6[1] | ~3-6[1] | >20[2] | - | - | - | >20[2] | - |
| Tanshinone IIA | >20[2] | - | 0.25 µg/ml[3][4] | - | - | - | >20[2] | - |
| Cryptotanshinone | 3.5[2] | - | - | - | 18.4[5] | 11.2[5] | 5.1[2] | - |
Note: Some IC50 values for Tanshinone IIA were reported in µg/ml and have been noted as such.
Table 2: IC50 Values of Standard Chemotherapeutic Agents on Various Human Cancer Cell Lines (μM)
| Compound | Prostate (DU145) | Prostate (PC-3) | Breast (MCF-7) | Breast (MDA-MB-231) | Ovarian (A2780) | Cervical (HeLa) | Lung (A549) |
| Doxorubicin | - | - | 2.50[6] | - | - | 2.92[6] | >20[6] |
| Cisplatin | - | - | - | - | 10.41[7] | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validation of scientific findings. This section outlines the methodologies for three key assays used to evaluate the anticancer properties of tanshinones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[8][10] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., tanshinones) and a vehicle control. Include wells with media alone as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells, where membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[13]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[15][16][17]
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16][19]
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[19]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by a digital imager.[18][19]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein, often normalizing to a loading control like β-actin or GAPDH.[18]
Molecular Mechanisms and Signaling Pathways
Tanshinones exert their anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for identifying potential therapeutic targets and developing combination strategies.
Induction of Apoptosis
A primary mechanism by which tanshinones inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Tanshinones have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Modulation of Key Signaling Pathways
Tanshinones have been found to interfere with several signaling pathways critical for cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Tanshinones have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Tanshinones can modulate this pathway to induce cell cycle arrest and apoptosis.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Constitutive activation of NF-κB is common in many cancers. Tanshinones can inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.
Conclusion and Future Directions
The experimental data presented in this guide strongly suggest that tanshinones, particularly Tanshinone I and Cryptotanshinone, exhibit potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action, involving the induction of apoptosis and the modulation of critical signaling pathways, make them promising candidates for further preclinical and clinical investigation.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor effects of tanshinones in animal models.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds.
-
Combination therapies: Investigating the synergistic effects of tanshinones with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.
-
Target identification and validation: Further elucidating the specific molecular targets of different tanshinones to refine their therapeutic application.
By continuing to explore the anticancer potential of tanshinones, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
- 1. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. bosterbio.com [bosterbio.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tanghinin Quantification
For researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides, the accurate and reliable quantification of Tanghinin is paramount. This compound, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas and Cerbera odollam, has garnered significant interest due to its bioactivity and toxicity.[1][2][3] The selection of a suitable analytical method is a critical decision that influences the quality and reliability of experimental data. This guide presents an objective comparison of various analytical techniques for this compound quantification, supported by available experimental data and detailed methodologies, to facilitate informed method selection and cross-validation.
The cross-validation of analytical methods is a critical process to ensure that a selected technique is suitable for its intended purpose and to guarantee the consistency and comparability of results.[4] This involves evaluating several performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Data Presentation: A Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry (UV-Vis), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and structurally related cardiac glycosides.
| Parameter | HPLC-PDA/UV | HPTLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (R²) | >0.99[5][7][8] | >0.97 | >0.98[9] | >0.99 |
| LOD | 0.06 - 0.20 mg/kg[7] | 0.74 µg | Typically in the µg/mL range | 0.14 ng/mL[1] |
| LOQ | 0.20 - 0.60 mg/kg[7] | 7.73 µg | Typically in the µg/mL range[10] | 0.6 ng/mL[1] |
| Accuracy (% Recovery) | 89.9 - 123%[7] | 92.56% | High correlation with standard methods[9] | 96.43 - 107.60%[11] |
| Precision (%RSD) | <8.5%[7] | <2.0% | Method dependent | <15% |
| Specificity | Moderate to High | Moderate | Low | Very High |
| Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | Low | Low | High |
Key Insights:
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, particularly for detecting trace amounts of this compound in complex biological matrices like blood serum.[1]
-
HPLC-PDA/UV offers a robust and cost-effective solution for routine quantification in quality control of plant extracts and pharmaceutical formulations, providing good accuracy and precision.[5][7]
-
HPTLC presents a high-throughput and economical option for screening a large number of samples, making it suitable for preliminary analysis and quality control.[12]
-
UV-Vis Spectrophotometry is a simple, rapid, and inexpensive method, but it lacks specificity for this compound, as it measures the total amount of compounds that absorb at a specific wavelength. It can be useful for estimating total cardiac glycoside content but not for quantifying this compound specifically in a mixture.[9][13][14]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS, HPLC-PDA, HPTLC, and UV-Vis Spectrophotometry.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and specific quantification of this compound in biological samples.
Sample Preparation (Human Blood Serum):
-
To 100 µL of serum, add an internal standard.
-
Perform solid-phase extraction using a suitable cartridge (e.g., MonoSpin®).
-
Wash the cartridge and elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).[11]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid and acetonitrile.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MS Parameters: Optimize capillary voltage, source temperature, desolvation temperature, and gas flows for this compound.[11]
Validation Parameters: In addition to standard validation parameters, it is crucial to assess the matrix effect and recovery to ensure that the biological matrix does not interfere with the ionization of this compound.[15]
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
A widely used method for the quality control of plant extracts.
Sample Preparation (Plant Material):
-
Extract a known weight of powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filter the extract and, if necessary, perform a clean-up step using solid-phase extraction.
-
Dilute the extract to an appropriate concentration with the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Nucleosil 100-5 C18).[7]
-
Mobile Phase: A gradient of aqueous formic acid (e.g., 5%) and methanol.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 - 20 µL.[7]
-
Detection: PDA detector set at the maximum absorption wavelength of this compound (around 219 nm).[2]
Quantification: Create a calibration curve using a certified reference standard of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
A versatile method for rapid screening and quantification.
Sample and Standard Preparation:
-
Prepare a stock solution of the plant extract and a standard solution of this compound in a suitable solvent like methanol.
-
Apply the samples and standards as bands on the HPTLC plate using an automated applicator.[12]
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, chloroform: ethyl acetate: formic acid.[6] The mobile phase needs to be optimized for the best separation of this compound.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plate with a TLC scanner at the wavelength of maximum absorbance for this compound.
Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
UV-Visible Spectrophotometry
A simple method for the estimation of total cardiac glycosides.
Principle: This method relies on the absorbance of UV-Visible light by the analyte. For cardiac glycosides, specific colorimetric reactions (e.g., Baljet's reaction with picric acid) can be used to produce a colored complex that can be quantified.
Procedure:
-
Prepare a plant extract.
-
To a specific volume of the extract, add the colorimetric reagent (e.g., alkaline picrate (B76445) solution).
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption of the colored complex using a UV-Vis spectrophotometer.
-
Quantify the concentration using a calibration curve prepared with a suitable standard (e.g., a related cardiac glycoside if a pure this compound standard is unavailable for this specific reaction).
Note: This method is not specific to this compound and will measure other cardiac glycosides present in the extract.
Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of analytical methods for this compound quantification.
References
- 1. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. psecommunity.org [psecommunity.org]
- 12. uni-giessen.de [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Inotropic Effects of Tanghinin and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic effects of tanghinin, a cardiac glycoside isolated from the seeds of Tanghinia venenifera, with other well-established cardiac glycosides such as digoxin (B3395198), digitoxin (B75463), and ouabain (B1677812). This document summarizes key quantitative data, outlines detailed experimental protocols for assessing inotropy, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Cardiac Glycosides and Inotropy
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary therapeutic effect is positive inotropy, which is an increase in the force of myocardial contraction.[1] This action makes them valuable in the management of heart failure, a condition characterized by the heart's inability to pump blood effectively.[2] The most well-known cardiac glycosides, digoxin and digitoxin, are derived from the foxglove plant (Digitalis purpurea).[2] this compound is a lesser-studied cardiac glycoside with a similar mechanism of action. All these compounds exert their effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[2]
Mechanism of Action: The Na+/K+-ATPase Pump Inhibition
The positive inotropic effect of cardiac glycosides stems from their ability to bind to and inhibit the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes.[2] This inhibition leads to a cascade of events that ultimately increases the availability of intracellular calcium for muscle contraction.
The typical signaling pathway is as follows:
-
Inhibition of Na+/K+-ATPase: The cardiac glycoside binds to the Na+/K+-ATPase pump, preventing the extrusion of sodium ions (Na+) from the cell in exchange for potassium ions (K+).
-
Increased Intracellular Sodium: This leads to an accumulation of Na+ inside the cardiomyocyte.
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium ions (Ca2+). In fact, the exchanger may even reverse its direction, bringing more Ca2+ into the cell.
-
Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.
-
Enhanced Sarcoplasmic Reticulum Calcium Release: The higher cytosolic Ca2+ concentration leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This increased SR Ca2+ load results in a larger release of Ca2+ during subsequent action potentials.
-
Increased Myocardial Contractility: The elevated intracellular Ca2+ concentration enhances the binding of Ca2+ to troponin C, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful contraction of the heart muscle.
Comparative Inotropic Effects: A Data-Driven Overview
| Cardiac Glycoside | Concentration for a Defined Positive Inotropic Effect | Experimental Model | Key Observations | Reference |
| This compound | 2.4 x 10-6 M (Maximal Effect: 1.8 g tension increase) | Guinea pig papillary muscle | At higher concentrations, the positive inotropic effect rapidly declines, followed by a rise in diastolic tension. | [Randimbivololona et al., 1990] |
| Digoxin | C+100% (Concentration for 100% increase in contractile force) reported in various studies. | Guinea pig papillary muscle | The positive inotropic effect of digoxin can be potentiated by certain agents like rimalkalim.[3] | [Belz et al., 1977][4] |
| Digitoxin | C+100% reported in various studies. | Guinea pig papillary muscle | The inotropic effect is influenced by the calcium concentration in the perfusion solution. | [Belz et al., 1977][4] |
| Ouabain | Positive inotropic effect observed at concentrations of 18.5 and 200 nmol/L. | Guinea pig papillary muscle | The inotropic efficacy of ouabain is increased with frequent stimulation of the muscle.[5] | [Gödde & Krawietz, 1983][5] |
Note: C+100% values from the study by Belz et al. (1977) ranged from 0.7 to 978 x 10-6 M for various digoxin and digitoxin derivatives, highlighting the significant impact of molecular structure on potency. Direct comparison of the absolute values is challenging without standardized experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cardiac glycoside inotropy.
Isolated Guinea Pig Papillary Muscle Preparation
This ex vivo technique is a standard for directly measuring the contractile force of a small, uniform piece of cardiac muscle.
Methodology:
-
Animal Euthanasia and Heart Excision: Guinea pigs are euthanized, and the heart is rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping the tendinous and ventricular ends intact.
-
Mounting the Preparation: The tendinous end of the muscle is tied to a fixed hook at the bottom of an organ bath, and the ventricular end is connected to an isometric force transducer.
-
Superfusion and Equilibration: The muscle is superfused with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 and 5% CO2. The muscle is allowed to equilibrate for a set period (e.g., 60 minutes) under a resting tension.
-
Electrical Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Drug Administration and Data Recording: After a stable baseline contraction is achieved, the cardiac glycoside of interest is added to the superfusion solution in increasing concentrations. The isometric contractile force is continuously recorded.
Langendorff Isolated Perfused Heart
This technique allows for the study of the entire heart in an ex vivo setting, preserving its three-dimensional structure and providing a more integrated physiological response.[6]
Methodology:
-
Animal Preparation and Heart Excision: An animal (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely (through the aorta) with an oxygenated physiological salt solution (e.g., Krebs-Henseleit). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries, thus nourishing the myocardium.[6]
-
Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development. Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Drug Administration: After a stabilization period, the cardiac glycoside is infused into the perfusion line at various concentrations.
-
Data Analysis: The changes in cardiac function parameters are recorded and analyzed to determine the inotropic effect of the compound.
Isolated Adult Ventricular Cardiomyocytes
This cellular-level approach allows for the detailed study of the effects of cardiac glycosides on the contractile properties of individual heart muscle cells.
Methodology:
-
Heart Digestion: The heart is first perfused in a Langendorff setup with a calcium-free buffer to stop contractions, followed by perfusion with a solution containing collagenase and other enzymes to digest the extracellular matrix.[7]
-
Cell Dissociation and Calcium Reintroduction: The digested heart is then minced and gently agitated to release individual cardiomyocytes. The calcium concentration in the cell suspension is gradually increased to physiological levels.[7]
-
Cell Plating and Contractility Measurement: The isolated, rod-shaped cardiomyocytes are plated on laminin-coated dishes. Cell shortening and relengthening, as a measure of contractility, are recorded using video-edge detection or other imaging techniques.
-
Drug Application: The cardiac glycoside is added to the superfusion buffer, and the changes in cardiomyocyte contractility are measured.
Conclusion
This compound, like other cardiac glycosides, exhibits a positive inotropic effect by inhibiting the Na+/K+-ATPase pump. While the available data suggests it is a potent inotrope, a comprehensive understanding of its comparative efficacy and safety profile requires further direct, standardized comparisons with clinically established cardiac glycosides like digoxin and digitoxin. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for evaluating the therapeutic potential of novel cardiac glycosides in the field of drug development.
References
- 1. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 2. uniba.it [uniba.it]
- 3. Digoxin effects in the guinea pig heart: interaction with rimalkalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of polar and non-polar digoxin and digitoxin metabolites on the 86Rb-uptake of human erythrocytes and the contractility of guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequent stimulation of the guinea-pig myocardium raises the inotropic efficacy of tissue-bound ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Tanghinin Bioassay for High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Tanghinin bioassay for high-throughput screening (HTS) against alternative methods. This compound, a cardenolide glycoside isolated from Cerbera manghas, has demonstrated cytotoxic activities against various cancer cell lines, including oral human epidermoid carcinoma, human breast cancer, and human small cell lung cancer.[1] The development of a robust and validated high-throughput screening assay is crucial for the efficient discovery of novel drug candidates with similar mechanisms of action. This document outlines the experimental validation of a hypothetical this compound bioassay and compares its performance with other established screening methodologies, supported by detailed protocols and data presentation.
Performance Comparison of Screening Assays
The following table summarizes the key performance indicators of the validated this compound bioassay in comparison to alternative screening methods for cardiac glycosides and cytotoxic compounds.
| Assay Type | Principle | Throughput | Primary Endpoint(s) | Z'-factor | Signal-to-Background Ratio |
| This compound Bioassay (Cell-Based) | Inhibition of Na+/K+-ATPase activity leading to increased intracellular Ca2+ and subsequent cytotoxicity. | 384-well format | Cell Viability (e.g., using resazurin) | 0.7 ± 0.1 | 4 to 6-fold |
| FLIPR Calcium Assay | Measurement of intracellular calcium flux using fluorescent dyes. | 96- to 1536-well format | Real-time changes in intracellular calcium levels. | 0.6 ± 0.2 | 3 to 5-fold[2] |
| Engineered Cardiac Tissue (ECT) Assay | Measures changes in the contractile force of 3D cardiac tissue models. | Up to 96-well format | Contractile force, beating rate. | Not widely reported | Variable |
| Biochemical Na+/K+-ATPase Inhibition Assay | Direct measurement of enzyme activity in the presence of inhibitors. | 96- to 384-well format | Enzyme inhibition (e.g., colorimetric or radiometric). | > 0.5 | Dependent on substrate turnover |
| High-Content Imaging (HCI) Assay | Automated microscopy to quantify multiple cellular parameters (e.g., apoptosis, nuclear morphology). | 96- to 384-well format | Multiplexed cellular phenotypes. | 0.5 - 0.7 | Highly variable |
Experimental Protocols
I. Validation of the this compound Bioassay
This protocol describes the validation of a cell-based assay to screen for compounds with this compound-like activity. The assay is optimized for a 384-well plate format suitable for high-throughput screening.
A. Cell Culture and Seeding:
-
Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested at 80-90% confluency and seeded into 384-well black, clear-bottom plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
B. Compound Treatment:
-
Test compounds, positive control (this compound), and negative control (DMSO vehicle) are serially diluted in culture medium.
-
10 µL of the diluted compounds are added to the respective wells, resulting in a final volume of 60 µL. The final DMSO concentration should not exceed 0.5%.
-
Plates are incubated for 48 hours at 37°C.
C. Cell Viability Measurement (Resazurin Assay):
-
A stock solution of resazurin (B115843) (1 mg/mL in PBS) is prepared.
-
10 µL of the resazurin solution is added to each well.
-
Plates are incubated for 4-6 hours at 37°C.
-
Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
D. Assay Validation Parameters:
-
Z'-factor: Calculated using the formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn|, where σp and µp are the standard deviation and mean of the positive control (e.g., 10 µM this compound), and σn and µn are the standard deviation and mean of the negative control (DMSO). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio (S/B): Calculated as µn / µp.
-
Intra-plate and Inter-plate Variability: Assessed by running multiple plates on the same day and on different days. The coefficient of variation (%CV) should ideally be below 15%.
II. Alternative Assay Protocols (Summarized)
-
FLIPR Calcium Assay: Cells expressing a calcium-sensitive dye are treated with compounds, and the kinetic changes in fluorescence are monitored in real-time using a FLIPR instrument.[2]
-
Engineered Cardiac Tissue (ECT) Assay: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to create 3D tissue constructs.[3][4] The contractile force is measured using optical systems that track the deflection of supporting posts.[3][4]
-
Biochemical Na+/K+-ATPase Inhibition Assay: Purified Na+/K+-ATPase enzyme is incubated with ATP and the test compound. The amount of inorganic phosphate (B84403) released is quantified to determine the level of enzyme inhibition.
-
High-Content Imaging (HCI) Assay: Cells are treated with compounds, fixed, and stained with fluorescent dyes for various cellular markers (e.g., DNA, mitochondria, cytoskeleton). Automated microscopy and image analysis software are used to quantify changes in cellular morphology and phenotype.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying biology and the screening process, the following diagrams illustrate the signaling pathway of cardiac glycosides and the workflow for the this compound bioassay validation.
Caption: Signaling pathway of this compound leading to cytotoxicity.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | High throughput screening system for engineered cardiac tissues [frontiersin.org]
- 4. High throughput screening system for engineered cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Tanghinin and Neriifolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cardiotoxicity of two cardiac glycosides, Tanghinin and Neriifolin. Both compounds are naturally occurring in plants of the Cerbera genus, notoriously known as "suicide trees" due to their high content of cardiotoxic steroids.[1] While direct comparative studies on the cardiotoxicity of this compound and Neriifolin are limited in the currently available scientific literature, this guide synthesizes existing data on their individual effects and the general mechanisms of cardiotoxicity associated with this class of compounds.
Data Presentation: Quantitative Analysis
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium concentration and subsequently, increased cardiac contractility. However, at higher concentrations, this mechanism precipitates cardiotoxic effects, including arrhythmias and cell death.
The following tables summarize the available quantitative data for Neriifolin. Due to a lack of specific experimental data for this compound in the reviewed literature, its corresponding values are marked as "Not Available."
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Neriifolin | HeLa (Cervical Cancer) | SRB | 0.0053 - 0.016 | [1] |
| A549 (Lung Cancer) | SRB | 0.0053 - 0.016 | [1] | |
| DU145 (Prostate Cancer) | SRB | 0.0053 - 0.016 | [1] | |
| MCF-7, T47D (Breast Cancer) | SRB | 0.022 - 0.030 | [1] | |
| HT-29 (Colorectal Cancer) | SRB | 0.022 - 0.030 | [1] | |
| A2780, SKOV-3 (Ovarian Cancer) | SRB | 0.022 - 0.030 | [1] | |
| A375 (Skin Cancer) | SRB | 0.022 - 0.030 | [1] | |
| This compound | Cardiomyocytes | MTT/LDH | Not Available |
Note: The IC50 values for Neriifolin are against cancer cell lines and not cardiomyocytes. These values indicate high cytotoxic potential but are not a direct measure of cardiotoxicity.
Table 2: Effects on Cardiac Function (ex vivo)
| Compound | Parameter | Model | Effect | Concentration | Reference |
| Neriifolin | Left Ventricular Systolic Pressure (LVSP) | Isolated Rat Heart | Increased contractility | Dose-dependent | [2] |
| Heart Rate | Isolated Rat Heart | Dose-dependent effects | Dose-dependent | [2] | |
| This compound | Cardiac Contractility / Electrophysiology | Not Available |
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.
Cardiomyocyte Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Neriifolin on cardiomyocytes.
a. Cell Culture:
-
H9c2 cells, a rat cardiomyocyte cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound and Neriifolin in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with serial dilutions of this compound and Neriifolin (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory potential of the compounds on the Na+/K+-ATPase enzyme.
a. Enzyme Preparation:
-
Prepare a microsomal fraction rich in Na+/K+-ATPase from porcine or canine kidney cortex through differential centrifugation.
b. Assay Procedure:
-
The reaction is carried out in a buffer containing Tris-HCl, MgCl2, KCl, and NaCl.
-
Pre-incubate the enzyme preparation with varying concentrations of this compound or Neriifolin.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period at 37°C, stop the reaction by adding trichloroacetic acid.
-
The amount of inorganic phosphate (B84403) released is quantified using a colorimetric method (e.g., Malachite Green assay).
-
The inhibitory activity is calculated, and the IC50 value is determined.
Cardiac Action Potential Measurement (Patch-Clamp Technique)
This method is used to evaluate the effects of the compounds on the electrophysiological properties of single cardiomyocytes.
a. Cell Preparation:
-
Isolate primary ventricular myocytes from adult rats or guinea pigs.
b. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record action potentials.
-
Perfuse the cells with an external solution and use a pipette filled with an internal solution.
-
Record baseline action potentials by applying depolarizing current pulses.
-
Perfuse the cells with solutions containing different concentrations of this compound or Neriifolin.
-
Record the changes in action potential parameters such as resting membrane potential, action potential duration (APD), and upstroke velocity.
Signaling Pathway of Cardiotoxicity
The primary cardiotoxic mechanism of this compound and Neriifolin, as with other cardiac glycosides, is initiated by the inhibition of the Na+/K+-ATPase. This leads to a cascade of events culminating in cellular dysfunction and death.
Experimental Workflow for Comparative Cardiotoxicity Assessment
A logical workflow for a comprehensive comparative study of this compound and Neriifolin cardiotoxicity is outlined below.
Conclusion
Both this compound and Neriifolin are potent cardiac glycosides with significant cardiotoxic potential. While quantitative data for Neriifolin's cytotoxicity in various cell lines are available, there is a clear gap in the literature regarding the specific cardiotoxicity of this compound on cardiomyocytes. The primary mechanism of toxicity for both compounds is presumed to be the inhibition of Na+/K+-ATPase, leading to calcium overload, oxidative stress, and arrhythmogenesis. Further direct comparative studies utilizing the outlined experimental protocols are essential to fully elucidate the relative cardiotoxic profiles of these two compounds. Such research is crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications at sub-toxic concentrations.
References
Assessing the Specificity of Tanghinin's Interaction with Na+/K+-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac glycoside tanghinin with other well-established Na+/K+-ATPase inhibitors, focusing on its specificity and interaction with this critical enzyme. The information presented herein is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to this compound and Na+/K+-ATPase
This compound is a cardenolide glycoside isolated from the seeds of the Cerbera manghas plant.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This ion pump is crucial for a multitude of physiological processes, including nerve impulse transmission, muscle contraction, and cellular homeostasis.
Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is the basis for the cardiotonic effects of these compounds and is also implicated in their potential anti-cancer properties. This guide will delve into the specifics of this compound's interaction with Na+/K+-ATPase in comparison to the well-characterized cardiac glycoside, digoxin (B3395198).
Comparative Analysis of Na+/K+-ATPase Inhibition
While specific quantitative data on the direct inhibition of Na+/K+-ATPase by purified this compound is limited in publicly available literature, its biological activity as a potent cytotoxic agent suggests a strong interaction with this enzyme, a known target for the anti-cancer effects of cardiac glycosides.[2] For a comprehensive comparison, this guide presents the available data on this compound's cytotoxicity alongside the well-documented inhibitory activity of digoxin on Na+/K+-ATPase.
Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Human Epidermoid Carcinoma | < 1 |
| BC | Human Breast Cancer | < 1 |
| NCI-H187 | Human Small Cell Lung Cancer | < 1 |
Source: PubChem CID 20055044.[2] Note: Lower IC50 values indicate higher cytotoxic potency.
Table 2: Inhibitory Activity of Digoxin on Human Na+/K+-ATPase Isoforms
| Na+/K+-ATPase Isoform | Dissociation Constant (Kd) (nM) |
| α1β1 | 110.0 ± 3.9 |
| α2β1 | 47.4 ± 10.0 |
| α3β1 | Not significantly different from α2β1 |
Source: G. Crambert et al., 2004.[3] Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA
-
Substrate: 1 mM ATP
-
Potassium Chloride (KCl) Solution: 7.5 mM
-
Inhibitor Solution: SCH28080 (a specific H+/K+-ATPase inhibitor to ensure measurement of Na+/K+-ATPase activity) at 50 µM
-
Test Compounds: this compound, Digoxin (dissolved in an appropriate solvent, e.g., DMSO)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing the assay buffer, purified Na+/K+-ATPase (e.g., 80 ng), and the desired concentration of the test compound (this compound or digoxin) or vehicle control.
-
To determine Na+/K+-ATPase specific activity, include wells with and without KCl, and with the specific inhibitor SCH28080.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the enzymatic reaction is linear.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Calculate the amount of released phosphate by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Na+/K+-ATPase activity is calculated as the difference between the activity in the presence and absence of KCl, and should be sensitive to a known Na+/K+-ATPase inhibitor like ouabain (B1677812).
-
The inhibitory effect of the test compounds is expressed as the percentage of inhibition relative to the vehicle-treated control. IC50 values can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
[³H]ouabain Binding Assay
This radioligand binding assay is used to determine the binding affinity (Kd) of a compound to Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
[³H]ouabain (radiolabeled ouabain)
-
Unlabeled ouabain (for determining non-specific binding)
-
Test Compounds: this compound, Digoxin
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In reaction tubes, combine the purified Na+/K+-ATPase with varying concentrations of the unlabeled test compound (this compound or digoxin) in the binding buffer.
-
Add a fixed concentration of [³H]ouabain to each tube.
-
To determine non-specific binding, include tubes with a high concentration of unlabeled ouabain.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the enzyme-ligand complex.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³H]ouabain using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The binding affinity (Kd) of the test compounds can be determined by competitive binding analysis, where the displacement of [³H]ouabain by the test compound is measured.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Crystal structure of the high-affinity Na+,K+-ATPase–ouabain complex with Mg2+ bound in the cation binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tanghinin's Cytotoxic IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported cytotoxic IC50 values of Tanghinin, a cardenolide glycoside isolated from the seeds of Cerbera manghas. The information presented herein is intended to assist researchers in evaluating the anti-cancer potential of this natural compound. This document summarizes the available experimental data, details the methodologies used, and explores the potential mechanism of action.
Reported Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects against several human cancer cell lines. The primary study reporting specific IC50 values for this compound was conducted by Cheenpracha and colleagues. Their research provides the foundational data for the anti-cancer properties of this compound.
Table 1: Reported Cytotoxic IC50 Values of this compound
| Cell Line | Cancer Type | Reported IC50 (µg/mL) | Reported IC50 (µM)¹ | Reference |
| KB | Oral Epidermoid Carcinoma | 0.0075 | ~0.0127 | [Cheenpracha et al., 2004] |
| BC | Breast Cancer | 0.0098 | ~0.0166 | [Cheenpracha et al., 2004] |
| NCI-H187 | Small Cell Lung Cancer | 0.0048 | ~0.0081 | [Cheenpracha et al., 2004] |
¹ Molar concentrations are estimated based on the molecular weight of this compound (C₃₂H₄₆O₁₀) of 590.7 g/mol .
Note on the "BC" Cell Line: The specific human breast cancer cell line designated as "BC" in the original publication by Cheenpracha et al. (2004) is not a standard nomenclature. Further clarification from the original authors or subsequent studies is required for precise identification.
Independent Verification
To date, a comprehensive independent verification of the cytotoxic IC50 values of this compound reported by Cheenpracha et al. (2004) across multiple laboratories and publications has not been identified in the public domain. The data presented in this guide is based on the original findings. Further research is warranted to independently confirm these potent cytotoxic activities.
Experimental Protocols
The cytotoxic activity of this compound was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used and reliable method for measuring drug-induced cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA) to attach them to the bottom of the wells.
-
Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically 510 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental workflow for determining IC50 values using the SRB assay.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound-induced cytotoxicity is not fully elucidated, studies on a closely related compound, Tanghinigenin, suggest that it induces apoptosis in cancer cells. The proposed mechanism involves the activation of the caspase cascade and the Fas/FasL signaling pathway[1].
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The study on Tanghinigenin points towards the involvement of the extrinsic pathway, which is triggered by the binding of death ligands (like FasL) to their corresponding receptors (Fas) on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases (like caspase-8), which in turn activate executioner caspases (like caspase-3), ultimately leading to cell death.
A simplified diagram of the proposed extrinsic apoptotic pathway.
Further research is necessary to confirm that this compound follows the same mechanistic pathway as Tanghinigenin and to identify the specific molecular targets involved in its potent cytotoxic activity.
References
Evaluating the Therapeutic Index of Tanghinin: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Tanghinin, a cardiac glycoside with noted cytotoxic properties, within the context of preclinical models. Due to a scarcity of publicly available in vivo data specifically defining the therapeutic and toxic dose ranges of this compound for cardiac effects, this document focuses on a comparative analysis with well-characterized cardiac glycosides. It further outlines the established experimental methodologies required to determine the therapeutic index, providing a framework for future preclinical investigations of this compound.
Comparative Analysis of Cardiac Glycoside Therapeutic Indices
| Compound | Preclinical Model(s) | ED50 (Effective Dose for 50% of subjects) | LD50 (Lethal Dose for 50% of subjects) | Therapeutic Index (LD50/ED50) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Digoxin | Guinea Pig | ~0.025 mg/kg (inotropic effect) | ~0.3-0.4 mg/kg | ~12-16 | [General knowledge, specific values vary by study] |
| Ouabain | Rat | ~0.1 mg/kg (inotropic effect) | ~0.5-0.7 mg/kg | ~5-7 | [General knowledge, specific values vary by study] |
Note: The values presented for Digoxin and Ouabain are approximate and can vary significantly based on the specific preclinical model, route of administration, and the endpoint measured for efficacy and toxicity. The absence of data for this compound underscores the need for dedicated preclinical studies to ascertain its safety profile.
Mechanism of Action: The Na+/K+-ATPase Signaling Pathway
Cardiac glycosides, including presumably this compound, exert their effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility.
References
Benchmarking the purity of synthesized Tanghinin against natural standards
This guide provides a comprehensive framework for benchmarking the purity of synthetically produced Tanghinin against this compound isolated from natural sources. The comparison leverages standard analytical techniques to provide researchers, scientists, and drug development professionals with objective, data-driven insights. The experimental data presented herein is illustrative, designed to model a typical comparative study.
This compound is a potent cardenolide glycoside first isolated from the seeds of Cerbera manghas and Cerbera odollam.[1][2] Its complex stereochemistry makes total synthesis a significant challenge, often introducing process-specific impurities. Conversely, natural this compound extracts typically contain other structurally related cardiac glycosides.[2] Rigorous purity assessment is therefore critical for its use in research and pharmaceutical development.
Data Presentation: Purity and Impurity Profiling
The following tables summarize quantitative data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing a hypothetical batch of synthesized this compound with a commercially available natural standard.
Table 1: Purity Assessment by HPLC-UV (219 nm)
| Sample Source | Retention Time (min) | Peak Area (%) | Assigned Purity |
| Synthesized this compound | 12.54 | 98.9% | 98.9% |
| Natural this compound Std. | 12.55 | 99.2% | 99.2% |
Table 2: Impurity Profile by LC-MS/MS
| Sample Source | Impurity Identified | Molecular Weight (Da) | Concentration (µg/g) | Probable Origin |
| Synthesized this compound | Diastereomer of this compound | 590.71 | 6,500 | Non-stereoselective synthesis step |
| Incomplete deprotection intermediate | 534.65 | 3,100 | Synthetic byproduct | |
| Residual Catalyst (Pd-based) | - | 1,400 | Synthesis reagent | |
| Natural this compound Std. | Neriifolin | 534.65 | 4,200 | Co-occurring natural product[2] |
| Deacetylthis compound (B1259445) | 548.67 | 2,500 | Co-occurring natural product[2] | |
| Cerberin | 576.69 | 1,100 | Co-occurring natural product[2] |
Table 3: Structural Confirmation by ¹H NMR Spectroscopy
| Sample Source | Key Proton Signal | Chemical Shift (δ, ppm) | Expected Shift (δ, ppm) | Deviation |
| Synthesized this compound | H-1' (Anomeric) | 4.88 | 4.89 | -0.01 |
| H-3 (Steroid) | 3.95 | 3.96 | -0.01 | |
| H-22 (Lactone) | 5.91 | 5.91 | 0.00 | |
| Natural this compound Std. | H-1' (Anomeric) | 4.89 | 4.89 | 0.00 |
| H-3 (Steroid) | 3.96 | 3.96 | 0.00 | |
| H-22 (Lactone) | 5.91 | 5.91 | 0.00 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its relative peak area.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., starting with 70:30 v/v acetonitrile:water).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 219 nm, characteristic for the cardenolide lactone ring.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized and natural this compound samples in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of each sample. Purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To identify and quantify known and unknown impurities in both samples with high sensitivity and specificity.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-Exactive HF).[4][5]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare samples as described for HPLC, but at a lower concentration (e.g., 10 µg/mL).
-
Chromatography: Utilize a UHPLC C18 column with a gradient elution to achieve high-resolution separation of closely related compounds.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire data over a mass range of m/z 150-1000 to detect all ionizable compounds.
-
Tandem MS (MS2): Fragment the precursor ions corresponding to this compound (m/z 591.31) and potential impurities to confirm their identity based on characteristic fragmentation patterns.[2]
-
-
Data Analysis: Process data using specialized software to identify compounds by accurate mass and fragmentation spectra. Quantify impurities by comparing their peak areas to that of the main this compound peak or a suitable internal standard.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unequivocal structural confirmation of this compound and detect any structural isomers or impurities not visible by other methods.
-
Instrumentation: NMR spectrometer operating at a minimum of 400 MHz for ¹H NMR.
-
Sample Preparation: Dissolve 5-10 mg of each this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing.[6]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for accurate integration and quantification if performing quantitative NMR (qNMR).[7]
-
Acquire two-dimensional spectra (e.g., COSY, HSQC) as needed to resolve overlapping signals and confirm structural assignments.
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and signal integrations of the synthesized sample to the natural standard and literature values. Discrepancies may indicate impurities or structural differences.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental and logical frameworks for the purity benchmark.
Caption: Experimental workflow for comparative purity analysis.
Caption: Logical flowchart for the benchmarking decision process.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, this compound and deacetylthis compound by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and this compound) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tanghinin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Tanghinin, a potent cardiac glycoside with cytotoxic properties. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This compound, isolated from Cerbera manghas, is a known cytotoxic agent and should be handled with the utmost care throughout its lifecycle in the laboratory, including disposal.[1]
Immediate Safety and Handling Precautions
Due to its acute toxicity and cytotoxic nature, all handling and disposal of this compound and its related waste must be performed within a certified chemical fume hood.[2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | Disposable, back-closing, solid-front gown. |
| Eye Protection | Chemical safety goggles and a full-face shield. |
| Respiratory Protection | A fit-tested N95 respirator is recommended, especially when handling powders. |
Step-by-Step Disposal Protocol for this compound Waste
All waste generated from experiments involving this compound must be treated as hazardous cytotoxic waste.[3] This includes pure this compound, solutions, contaminated labware, and PPE.
1. Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be immediately placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[4]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and other disposable lab supplies. This waste must be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a heavy-duty yellow bag.[5]
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, shatter-proof, and clearly labeled "Hazardous Waste - this compound" container. Do not mix with other chemical waste streams.
2. Decontamination Procedures:
-
Glassware and Equipment: All non-disposable glassware and equipment must be decontaminated immediately after use. A common and effective method is to soak the items in a freshly prepared 1:10 bleach solution for at least 30 minutes, followed by a thorough rinse with water.[6]
-
Work Surfaces: All surfaces within the chemical fume hood where this compound was handled must be decontaminated at the end of each procedure. Use a certified laboratory disinfectant known to be effective against cytotoxic compounds.
3. Spill Management:
In the event of a this compound spill, the area must be immediately secured. All personnel should be alerted, and only trained individuals with appropriate PPE should perform the cleanup.
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Neutralization (if applicable): For small spills, after absorption, the area should be decontaminated as described above.
-
Cleanup: All cleanup materials must be disposed of as cytotoxic solid waste.
Experimental Protocol Reference
The handling and disposal procedures outlined above are based on established protocols for managing highly potent and cytotoxic compounds in a laboratory setting. For further details on the principles of handling such materials, refer to guidelines on the safe handling of cytotoxic drugs.[7][8]
This compound Disposal Workflow
The following diagram illustrates the mandatory step-by-step process for the safe disposal of this compound waste.
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 8. hse.gov.uk [hse.gov.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Tanghinin
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Cardiac Glycoside, Tanghinin
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the high toxicity of cardiac glycosides, a stringent PPE protocol is mandatory at all times when handling this compound in its pure form or in solution.
Minimum PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. Change gloves frequently, especially if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one, must be worn.
-
Respiratory Protection: When handling this compound powder or creating solutions where aerosols may be generated, a properly fitted N95 or higher-rated respirator is required. All work with solid this compound should be performed in a certified chemical fume hood or a glove box.
Operational Plan: From Receipt to Experimentation
A designated area within the laboratory should be clearly marked for the handling of this compound. Access to this area should be restricted to authorized personnel who have received specific training on the safe handling of potent compounds.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area, such as a chemical fume hood.
-
Weighing:
-
Weighing of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Use the "tare method" to minimize exposure. Pre-weigh a sealed container. Inside the containment unit, add the powdered this compound to the container, seal it, and then re-weigh it outside the containment unit. Any adjustments to the amount should be made inside the containment unit.
-
-
Dissolving:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
-
-
Experimental Use:
-
All experimental procedures involving this compound should be performed in a designated area with appropriate engineering controls (e.g., chemical fume hood).
-
Use disposable plasticware whenever possible to minimize the need for decontamination.
-
Avoid the use of sharps whenever possible. If needles are required, use safety-engineered needles and never recap them.
-
Disposal Plan: A Critical Final Step
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps: All sharps, such as needles and blades, contaminated with this compound must be placed in a puncture-resistant, clearly labeled sharps container designated for hazardous chemical waste.
Quantitative Toxicity Data
While specific LD50 and IC50 values for this compound are not widely available in published literature, data for structurally related cardiac glycosides provide an indication of its high toxicity. This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including oral human epidermoid carcinoma (KB), human breast cancer cells (BC), and human small cell lung cancer (NCI-H187)[1].
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source(s) |
| Cerberin | Dog | Not Specified | 1.8 | [2][3] |
| Cerberin | Cat | Not Specified | 3.1 | [2][3] |
| Digoxin (oral) | Mouse | Oral | 17.8 | [4] |
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 | [5] |
| Compound 1 | PC-3 (Pancreatic Cancer) | 10-50 | [5] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [5] |
| Compound 2 | HTB-26 (Breast Cancer) | 10-50 | [5] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | [5] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting concentration range for cardiac glycosides is 1 nM to 1 µM.[6]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.[6]
-
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.[6]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. This compound | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cerberin|Cardiac Glycoside|For Research Use Only [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
